molecular formula C22H27FN3NaO6S B13847836 (3R,5R)-Rosuvastatin Sodium Salt

(3R,5R)-Rosuvastatin Sodium Salt

Cat. No.: B13847836
M. Wt: 503.5 g/mol
InChI Key: RGEBGDYYHAFODH-HQSWTOJGSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-Rosuvastatin Sodium Salt is a useful research compound. Its molecular formula is C22H27FN3NaO6S and its molecular weight is 503.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H27FN3NaO6S

Molecular Weight

503.5 g/mol

IUPAC Name

sodium;(E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17+;/m0./s1

InChI Key

RGEBGDYYHAFODH-HQSWTOJGSA-M

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Origin of Product

United States

Synthetic Methodologies and Process Optimization for 3r,5r Rosuvastatin Sodium Salt

Asymmetric Synthesis Approaches to the (3R,5R)-Stereochemistry

The precise arrangement of the two stereocenters in the side chain of rosuvastatin (B1679574) is crucial for its biological activity. google.com Consequently, substantial research has been dedicated to developing asymmetric synthetic methods that can selectively produce the desired (3R,5R)-isomer.

Chiral Auxiliaries in Stereoselective Synthesis of (3R,5R)-Rosuvastatin Sodium Salt Precursors

The use of chiral auxiliaries represents a classical yet effective strategy for inducing stereoselectivity in the synthesis of rosuvastatin precursors. This approach involves temporarily incorporating a chiral molecule into the synthetic intermediate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. While specific examples of chiral auxiliaries used in the synthesis of (3R,5R)-rosuvastatin are often proprietary, the general principle is a well-established method in asymmetric synthesis.

Enantioselective Catalysis in the Formation of Key Stereocenters

Enantioselective catalysis has emerged as a powerful tool for the synthesis of (3R,5R)-rosuvastatin, offering more efficient and atom-economical routes compared to the use of stoichiometric chiral auxiliaries. A notable example involves a Keck asymmetric allylation of chloroacetaldehyde (B151913) with allyltributylstannane (B1265786) to establish the (5R)-stereocenter. researchgate.netresearchgate.net This is often followed by a vanadium-catalyzed syn-diastereoselective epoxidation of the resulting homoallylic alcohol to create the requisite (3R)-chirality. researchgate.netresearchgate.net

Detailed research findings have demonstrated the effectiveness of this approach. For instance, the Keck asymmetric allylation using (S)-BINOL/Ti(OiPr)4 as a catalyst can furnish the desired (S)-homoallylic alcohol with high enantiomeric excess. researchgate.net The subsequent epoxidation using a vanadium catalyst like VO(acac)2 can then proceed with high diastereoselectivity to yield the syn-diol precursor. researchgate.netresearchgate.net

Table 1: Key Enantioselective Catalytic Reactions in Rosuvastatin Synthesis

ReactionCatalyst/ReagentKey TransformationStereocenter EstablishedReference
Keck Asymmetric Allylation(S)-BINOL/Ti(OiPr)4, AllyltributylstannaneAllylation of chloroacetaldehyde5R researchgate.netresearchgate.net
Syn-Diastereoselective EpoxidationVO(acac)2, Oxidant (e.g., CHP)Epoxidation of homoallylic alcohol3R researchgate.netresearchgate.net

Chemoenzymatic Synthesis Strategies for this compound

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis to afford highly pure chiral intermediates. In the context of (3R,5R)-rosuvastatin, enzymes such as deoxyribose-5-phosphate aldolase (B8822740) (DERA) have been instrumental. nih.govpnas.orgpnas.org DERA can catalyze a tandem aldol (B89426) reaction to create a key intermediate with two stereogenic centers from simple starting materials. pnas.org This biocatalytic step sets the stereochemistry with high enantiomeric and diastereomeric excess. nih.govpnas.org

Furthermore, alcohol dehydrogenases, such as the one from Lactobacillus brevis (LBADH), have been employed for the regio- and enantioselective reduction of diketone precursors to furnish the desired (5S)-hydroxy-3-oxo intermediate with excellent enantiomeric excess. nih.gov These enzymatic transformations are often integrated into multi-step syntheses, providing a highly efficient route to key building blocks of rosuvastatin. acs.org The use of whole-cell biocatalysis has also been explored to further streamline the process. google.com

Convergent and Linear Synthetic Route Development for this compound

Approaches to the Heptenoic Acid Side Chain Synthesis

The synthesis of the chiral (3R,5R)-dihydroxyheptenoic acid side chain is arguably the most challenging aspect of the rosuvastatin synthesis. researchgate.netpnas.org Numerous strategies have been developed to construct this fragment with the correct stereochemistry.

One prominent industrial process involves a Blaise condensation of a C2 synthon with a C4 synthon. researchgate.net Another successful approach utilizes an iodine chloride-induced intramolecular cyclization of a chiral homoallylic carbonate to deliver the C6-formyl statin side chain with the desired syn-1,3-diol moiety. nih.gov

The choice of protecting groups for the hydroxyl functions is also a critical consideration in the synthesis of the side chain to prevent unwanted side reactions during subsequent transformations. wjpmr.com The final deprotection and conversion to the sodium salt are the concluding steps in the synthesis. google.com

Table 2: Comparison of Synthetic Strategies

StrategyKey FeaturesAdvantagesChallengesReference
Linear SynthesisSequential reaction stepsConceptually straightforwardLower overall yield for long sequences youtube.com
Convergent SynthesisSeparate synthesis of key fragments followed by couplingHigher overall yield, greater flexibilityRequires careful planning of fragment synthesis and coupling wikipedia.org

Coupling Reactions for Final Product Assembly

The final assembly of the rosuvastatin molecule, a complex process involving the union of a pyrimidine (B1678525) heterocycle with a chiral side-chain, predominantly relies on olefination reactions. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are key strategies for forming the crucial carbon-carbon double bond that links these two principal fragments. nih.govacs.orgscirp.org

In a common approach, a phosphonium (B103445) salt or phosphonate (B1237965) ester of the pyrimidine core is reacted with a chiral aldehyde representing the side-chain. nih.govscribd.comacs.org For instance, a key step involves the Wittig coupling of (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde with a phosphonium salt of the appropriately functionalized pyrimidine heterocycle. nih.govacs.orgacs.orgresearchgate.net The HWE modification is particularly favored as it helps to selectively form the desired E-alkene stereochemistry of the final product.

Another advanced method employed for this assembly is the Julia-Kocienski olefination. researchgate.net This reaction involves the coupling of a sulfone derivative of the pyrimidine core with the lactonized statin side-chain precursor. researchgate.net This method is noted for its high stereoselectivity, achieving an E/Z ratio of up to 300:1. researchgate.net

These coupling reactions are critical not only for chain assembly but also for establishing the correct stereochemistry. While highly selective, these processes can lead to the formation of stereoisomeric impurities if reaction conditions are not stringently controlled. The reduction of the 5-keto group to a hydroxyl group in a subsequent step is where the stereochemistry at the C5 position is set. Incomplete stereoselectivity in this reduction is a primary route to the formation of the (3R,5R)-Rosuvastatin diastereomer alongside the desired (3R,5S) therapeutic isomer. google.com

Impurity Profiling and Control in this compound Synthesis

The control of impurities is a critical aspect of pharmaceutical manufacturing, governed by stringent guidelines from bodies like the International Council on Harmonisation (ICH). derpharmachemica.comresearchgate.net For Rosuvastatin, this involves monitoring and controlling process-related impurities, stereoisomers, and degradation products.

Identification of Process-Related Impurities

During the multi-step synthesis of Rosuvastatin, several process-related impurities can be formed. These impurities can arise from starting materials, intermediates, or side reactions. Investigation into their formation is crucial for optimizing the manufacturing process and improving the final product's yield and purity. derpharmachemica.com Key identified impurities include the 5-keto acid, the lactone form, and various isomers. derpharmachemica.comresearchgate.net The European Pharmacopoeia (EP) monograph for Rosuvastatin tablets lists several specified impurities, including Impurity A, B, C, and D. nih.gov

Impurity NameCommon Name / TypeSource / Formation
Bis[7-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)pyrimidin-5-yl]-3R-hydroxy-5-oxo-(E)-6-heptenoate calcium5-Keto AcidProcess-related impurity from incomplete reduction of the keto group. derpharmachemica.commagtechjournal.com
6-[(E)-2-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)pyrimidin-5-yl]vinyl]-4-hydroxytetrahydro-2H-pyran-2-oneLactoneProcess-related and degradation product. derpharmachemica.comresearchgate.netoup.com
(3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[[(2-hydroxy-2-methylpropyl)sulfonyl(methyl)amino]-6-(1-methylethyl)-pyrimidin-5-yl]-3,5-dihydroxyheptenoic acid hemicalcium saltImpurity AProcess-related impurity (acetone adduct). researchgate.netdaneshyari.com
Rosuvastatin Related Compound BImpurity BCited in the British Pharmacopoeia as a main impurity and an acidic degradation product. nih.govresearchgate.net
Rosuvastatin EP Impurity CImpurity CFormed during oxidative and photolytic degradation. nih.gov
Rosuvastatin EP Impurity DImpurity DFormed during acid hydrolysis and oxidative degradation. nih.gov

Stereoisomeric Purity and Control Mechanisms

Rosuvastatin possesses two chiral centers at the C3 and C5 positions of the heptenoic acid side chain, leading to the possibility of four stereoisomers. nih.govresearchgate.net The therapeutically active form is the (3R,5S) diastereomer. The (3R,5R)-Rosuvastatin isomer is a significant diastereomeric impurity that can arise during synthesis. google.comderpharmachemica.comgoogle.com Since stereoisomeric impurities can affect the biological activity of the final drug product, controlling their levels is paramount. google.com

The primary point of control for diastereomeric impurities like (3R,5R)-Rosuvastatin is the stereoselective reduction of the C5-keto group on a rosuvastatin intermediate, such as a t-butyl rosuvastatin ester (TBRE). google.com Reagents like 9-methoxy-9-bora-bicyclo[3.3.1]nonane (MeO-9-BBN) are used to achieve high diastereomeric purity during this reduction step. google.comgoogle.com

Following the reduction, diastereomeric purity can be further enhanced through purification techniques. One effective method is the crystallization of the resulting diol ester intermediate from an appropriate organic solvent. google.com This process allows for the isolation of the desired (3R,5S) diastereomer in a highly purified form, significantly reducing the content of the (3R,5R) isomer. A patent describes a process that can reduce the level of diastereomeric impurities to less than 0.3%. google.com

Accurate determination of stereoisomeric purity is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. neliti.comnih.govajol.info Specific chiral HPLC methods have been developed to separate and quantify the enantiomers and diastereomers of rosuvastatin. nih.govresearchgate.netnih.gov

These methods often employ a chiral stationary phase (CSP), such as immobilized cellulose (B213188) tris(3,5-dimethylphenylcarbamate). nih.gov The separation mechanism relies on the differential interactions, like dipole-dipole and hydrogen bonding, between the stereoisomers and the chiral stationary phase. nih.gov A novel, stability-indicating stereoselective method using a Chiralpak IB column has been validated to quantify the enantiomer at levels as low as 0.04%. researchgate.netnih.govnih.gov In addition to HPLC, Ultra-Performance Convergence Chromatography (UPC²), combined with a mass detector, offers a rapid and sensitive alternative for determining enantiomeric and diastereomeric excess.

Analytical TechniqueStationary Phase / ColumnKey Features
Chiral HPLCImmobilized cellulose stationary phase (e.g., Chiralpak IB, Lux Cellulose-2). nih.govnih.govnih.govSeparates all stereoisomers, including the (3R,5R) diastereomer. Validated for quantifying impurities at low levels (LOD 0.015%, LOQ 0.04%). researchgate.netnih.govnih.gov
Reversed-Phase UHPLCAcquity BEH C18. nih.govRapidly separates all organic related substances listed in the European Pharmacopoeia monograph, including diastereomers, in under 15 minutes. nih.gov
UPC² (Ultra-Performance Convergence Chromatography)Trefoil CEL1 (cellulose tris-(3,5-dimethylphenylcarbamate)). Fast and sensitive method for determining diastereomeric ratio, compatible with mass spectrometry for confident peak identification.

Formation and Mitigation of Degradation Products in this compound

Forced degradation studies are performed to understand the stability of a drug substance under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. oup.comnih.govresearchgate.net These studies indicate that rosuvastatin is susceptible to degradation under acidic, oxidative, and photolytic conditions, while showing considerable stability under neutral, basic, and thermal stress. oup.comnih.govsemanticscholar.org

Under acidic conditions, rosuvastatin undergoes degradation to form several products, including Rosuvastatin Related Compound B. researchgate.net Oxidative stress, typically induced by hydrogen peroxide, leads to the formation of polar impurities and Rosuvastatin Impurity C and D. oup.com Photolytic degradation is also significant, particularly for the drug substance itself, though this is mitigated in coated tablet formulations. oup.com Impurity C is also a known photolytic degradation product.

The primary degradation pathway often involves the formation of the corresponding lactone by intramolecular cyclization. derpharmachemica.com Mitigation strategies primarily involve protecting the drug substance from light and oxidative conditions during manufacturing and storage. The development of stable formulations, such as coated tablets, is a key strategy to prevent degradation of the final drug product. oup.com

Stress ConditionStability of RosuvastatinMajor Degradation Products
Acidic (e.g., 0.2M HCl)Degrades. oup.comsemanticscholar.orgImpurity B, Impurity D. researchgate.net
Basic (e.g., 1N NaOH) / NeutralConsiderably stable. oup.comsemanticscholar.orgMinimal degradation observed. oup.com
Oxidative (e.g., 0.5% H₂O₂)Degrades. oup.comsemanticscholar.orgPolar impurities, Impurity C, Impurity D. oup.com
PhotolyticProminent degradation. oup.comImpurity C.
ThermalRelatively stable. semanticscholar.orgMinimal degradation observed. semanticscholar.org

Residual Solvents and Heavy Metal Contamination Studies

The control of impurities, including residual solvents and heavy metals, is a critical aspect of pharmaceutical manufacturing, governed by international guidelines to ensure product safety. ich.org For this compound, rigorous analytical testing is employed to quantify any such contaminants.

Residual organic solvents, which are used during the synthesis and purification processes, must be removed to the extent possible, as they provide no therapeutic benefit. The International Council for Harmonisation (ICH) Q3C guideline categorizes solvents into three classes based on their toxicity. ich.orgfda.gov Class 1 solvents are to be avoided due to their high toxicity, Class 2 solvents are limited due to their inherent toxicity, and Class 3 solvents have low toxic potential. fda.gov

Analysis for these solvents in Rosuvastatin is typically performed using Headspace Gas Chromatography (HS-GC), often coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID). rjptonline.orgsigmaaldrich.comgcms.cz This technique is ideal for volatile analytes, allowing for their separation from the non-volatile active pharmaceutical ingredient (API) matrix, thus improving detection and minimizing matrix interference. sigmaaldrich.com Solvents such as ethanol, n-hexane, and acetonitrile (B52724) are among those monitored in statin production. rjptonline.orggoogle.com During method development, a suitable diluent like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), or dimethyl sulfoxide (B87167) (DMSO) is used for water-insoluble substances. sigmaaldrich.com

Table 1: Examples of Residual Solvents and their ICH Q3C Limits

Solvent Class Concentration Limit (ppm) Permitted Daily Exposure (PDE) (mg/day)
Benzene 1 2 -
Carbon tetrachloride 1 4 -
Acetonitrile 2 410 4.1
n-Hexane 2 290 2.9
Methanol (B129727) 2 3000 30.0
Toluene 2 890 8.9
Ethanol 3 5000 50.0
Acetone 3 5000 50.0
Ethyl Acetate 3 5000 50.0

This table provides examples and is not exhaustive. Limits are based on the ICH Q3C(R8) guideline.

Heavy metal contamination is another significant safety concern. These impurities can be introduced from raw materials, catalysts, or manufacturing equipment. researchgate.net The ICH Q3D guideline for elemental impurities sets strict limits for various metals based on their toxicity and route of administration. nih.govthe-force.org

The state-of-the-art method for detecting and quantifying heavy metals in pharmaceutical compounds like Rosuvastatin is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). nih.govresearchgate.netnih.gov This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple elements at trace levels. nih.govamericanlaboratory.com A validated ICP-MS method has been developed for determining elements such as Cadmium (Cd), Lead (Pb), Arsenic (As), Mercury (Hg), Cobalt (Co), Vanadium (V), and Nickel (Ni) in Rosuvastatin calcium tablets. nih.govresearchgate.net The sample preparation for ICP-MS analysis often involves microwave digestion to ensure the complete dissolution of the sample matrix, even one containing challenging excipients like titanium dioxide. nih.govresearchgate.net

Table 2: Examples of Elemental Impurities and their ICH Q3D Limits for Oral Administration

Element Class PDE (µg/day)
Arsenic (As) 1 1.5
Cadmium (Cd) 1 0.5
Mercury (Hg) 1 3.0
Lead (Pb) 1 0.5
Cobalt (Co) 2A 5.0
Vanadium (V) 2A 10.0
Nickel (Ni) 2A 20.0

This table provides examples based on the ICH Q3D(R2) guideline. Class 1 elements are highly toxic across all routes of administration. Class 2A elements have high probability of occurrence in the drug product.

Green Chemistry Principles in this compound Manufacturing

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, improve energy efficiency, and use less hazardous materials.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. mdpi.com Improving atom economy is crucial for minimizing waste and enhancing the sustainability of a synthetic process. nih.gov

Modern approaches focus on optimizing reaction conditions and employing more efficient catalytic methods. google.com For instance, biocatalysis has emerged as a powerful tool. The use of enzymes, such as deoxyribose-5-phosphate aldolase (DERA), allows for the highly enantioselective synthesis of key chiral intermediates for statins like Rosuvastatin. nih.gov One such process reports an enantiomeric excess of over 99.9% and has been scaled up, demonstrating a significant improvement in volumetric productivity. nih.gov Chemoenzymatic processes, which combine the strengths of biological catalysts and traditional organic synthesis, have been developed for key Rosuvastatin building blocks, achieving excellent space-time yields at high substrate concentrations. acs.org These biocatalytic steps often run in aqueous media at ambient temperatures, further contributing to the green profile of the synthesis. mdpi.com

Solvent selection is a critical factor in green pharmaceutical manufacturing, as solvents account for a large portion of the material consumption and waste generated. researchgate.net The ideal green solvent is non-toxic, biodegradable, and sourced from renewable feedstocks. Water is often the preferred solvent when chemically feasible. sigmaaldrich.com

In Rosuvastatin synthesis, strategies include:

Using Greener Solvents: Research has explored replacing conventional, often hazardous, organic solvents with more sustainable alternatives. For example, green solvents like Cyrene and γ-Valerolactone (GVL) have been investigated for use in processes involving Rosuvastatin. scielo.brscielo.br Hydrotropic solvents, such as sodium citrate, have also been shown to enhance the solubility of Rosuvastatin, presenting another avenue for reducing the reliance on organic solvents. wisdomlib.org

Aqueous-Based Reactions: As mentioned, biocatalytic steps in Rosuvastatin synthesis are often conducted in aqueous environments, which significantly reduces the use of organic solvents. mdpi.comnih.gov

Process Optimization: Optimizing reaction steps, such as the alkaline hydrolysis of Rosuvastatin esters to form the sodium salt, can be performed in solvents like acetonitrile, with precise control over temperature and reagent ratios to maximize efficiency and minimize solvent use. google.com

Waste minimization in pharmaceutical production is achieved through a combination of efficient synthesis design, solvent recycling, and effective waste treatment. epa.gov The principles of atom economy and reaction efficiency are central to minimizing waste at its source. researchgate.net

For Rosuvastatin manufacturing, specific strategies are being developed:

By-product Valorization: Instead of treating by-products as waste, there is research into converting them into valuable materials. One study focuses on the valorization of a (Z)-isomer by-product from Rosuvastatin production. A new catalytic method was developed to perform a Z→E geometry isomerization, converting the waste material into a potentially useful precursor. researchgate.net

Wastewater Treatment: The effluent from manufacturing facilities may contain traces of the API. Studies have shown that Rosuvastatin can be effectively removed from wastewater through various treatment methods. Biological degradation in activated sludge processes can break down the compound. unibas.it Advanced techniques using adsorbents like activated carbon and micelle-clay complexes have also demonstrated high efficiency in removing Rosuvastatin from aqueous solutions. unibas.itdiva-portal.org

Table 3: Summary of Green Chemistry Strategies in Rosuvastatin Manufacturing

Green Chemistry Principle Strategy for Rosuvastatin Synthesis Benefit
Atom Economy Use of biocatalysis (e.g., DERA enzyme) for stereoselective synthesis of intermediates. nih.gov Higher yields, reduced by-products, fewer synthetic steps.
Safer Solvents Employing aqueous media for enzymatic steps; research into green solvents like Cyrene and GVL. nih.govscielo.br Reduced toxicity, improved environmental profile, enhanced worker safety.
Waste Minimization Isomerization and valorization of (Z)-isomer by-product. researchgate.net Conversion of waste into a valuable material, circular economy approach.
Energy Efficiency Biocatalytic reactions often run at ambient temperature and pressure. mdpi.com Lower energy consumption compared to traditional chemical reactions requiring heating or cooling.
Pollution Prevention Effective wastewater treatment using activated sludge or advanced adsorbents. unibas.it Prevents release of active pharmaceutical ingredients into the environment.

Advanced Purification Techniques for High-Purity this compound

Achieving the high level of purity required for an active pharmaceutical ingredient necessitates sophisticated purification methods capable of separating the target compound from structurally similar impurities, including stereoisomers.

Chromatography is an indispensable tool for both the analysis and purification of Rosuvastatin and its intermediates. While analytical chromatography (HPLC, UPLC) is used to quantify impurities, preparative chromatography is employed to isolate the pure compound on a larger scale. google.comste-mart.com

Key aspects of chromatographic purification for Rosuvastatin include:

Isomer Separation: Rosuvastatin has multiple chiral centers, meaning several stereoisomers can be formed during synthesis. The desired (3R,5S) therapeutic enantiomer and its (3R,5R) diastereomer must be separated from other isomers like the (3S,5R) enantiomer. waters.com This is achieved using chiral chromatography.

Chiral Stationary Phases (CSPs): High-performance liquid chromatography (HPLC) methods using columns with chiral stationary phases are developed for this purpose. Immobilized polysaccharide-based columns, such as Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate)), are effective in resolving the enantiomers and diastereomers of Rosuvastatin. waters.comnih.gov

Mobile Phase Systems: The separation is optimized by carefully selecting the mobile phase. For normal-phase chiral separations, mixtures of solvents like n-hexane, dichloromethane, and 2-propanol, often with an additive like trifluoroacetic acid, are used. nih.gov For reversed-phase HPLC, mobile phases typically consist of acetonitrile, methanol, and an aqueous buffer. doi.orgresearchgate.net

Preparative HPLC allows for the collection of the fraction containing the high-purity (3R,5R)-Rosuvastatin isomer, which can then be converted to its sodium salt. google.com

Table 4: Chromatographic Methods for Rosuvastatin Isomer Separation

Technique Stationary Phase (Column) Mobile Phase Composition Example Application
Chiral HPLC Immobilized cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB) n-hexane, dichloromethane, 2-propanol, trifluoroacetic acid (82:10:8:0.2 v/v/v/v) Separation and quantification of the (3S,5R) enantiomer from the main (3R,5S) isomer. nih.gov
UPC² (Convergence Chromatography) Cellulose tris-(3,5-dimethylphenylcarbamate) (e.g., Trefoil CEL1) Mixed alcohol co-solvent with a basic additive Resolution of Rosuvastatin enantiomers with mass spectrometry compatibility. waters.com
Preparative HPLC Octadecyl-silica (ODS-BP) C18 Acetonitrile-water-trifluoroacetic acid (500:500:1) Purification and isolation of Rosuvastatin impurities and degradants for characterization. google.com
RP-HPLC C18 Water, acetonitrile, methanol (40:40:20 by volume) Separation of Rosuvastatin from its acid degradation products. researchgate.net

Crystallization and Recrystallization Optimization

Crystallization is a critical unit operation for the purification of rosuvastatin and its intermediates, exploiting the different physicochemical properties, such as solubility, of its diastereomers. google.com The (3R,5R) and (3R,5S) isomers of rosuvastatin intermediates exhibit different crystallization behaviors in various solvent systems, which is the basis for their separation. google.com Optimization of crystallization aims to maximize the purity and yield of the desired isomer by carefully controlling parameters like solvent composition, temperature, cooling rate, and agitation.

Research into the diastereomeric purification of rosuvastatin intermediates, such as tert-butyl rosuvastatin ester (TBRE), provides insight into the conditions that can separate the (3R,5R) isomer. google.com By selecting specific solvent systems, the desired (3R,5S) isomer can be selectively crystallized, leaving the (3R,5R) isomer enriched in the mother liquor. Subsequent processing of the mother liquor can then be used to isolate the (3R,5R) isomer.

Key optimization strategies involve:

Solvent System Selection: The choice of solvents and their ratios is paramount. Mixtures of protic and aprotic solvents, as well as solvent/anti-solvent systems, are commonly employed. For instance, mixtures of methanol (MeOH) and water, or acetonitrile (ACN) and methyl tert-butyl ether (MTBE), have been investigated to enhance diastereomeric purity. google.comgoogle.com

Temperature Profile: The process often involves dissolving the crude mixture at an elevated temperature (e.g., above 50°C) to ensure complete dissolution, followed by a controlled cooling profile to induce selective crystallization. google.com

Seeding: The introduction of seed crystals of the desired isomer can direct the crystallization process, improving purity and controlling crystal size. A patent for a rosuvastatin intermediate describes a multi-stage crystallization process involving the addition of seed crystals to ensure the smooth separation of the solid form with high purity. google.com

The following table summarizes findings from patent literature on solvent systems used for the purification of rosuvastatin intermediates, which involves the separation of the (3R,5R) diastereomer.

IntermediateSolvent SystemKey Parameters/ObservationsReference
tert-Butyl Rosuvastatin Ester (TBRE)Methanol (MeOH)Crystallization is preferably carried out with about 3 to 10 volumes (mL per gram of TBRE). google.com
tert-Butyl Rosuvastatin Ester (TBRE)Methanol (MeOH) / Water (H₂O)The volume ratio of MeOH:H₂O is preferably less than 5:1. This system is used to increase purification. google.comgoogle.com
tert-Butyl Rosuvastatin Ester (TBRE)Acetonitrile (ACN) / Methyl tert-butyl ether (MTBE)A volume ratio of less than 2:10 is used for crystallization or slurrying to improve purity. google.comgoogle.com
tert-Butyl Rosuvastatin Ester (TBRE)Methanol (MeOH) / Methyl tert-butyl ether (MTBE)A volume ratio of less than 2:10 is employed to enhance the separation of diastereomers. google.comgoogle.com
Rosuvastatin Calcium Intermediate (H3)Ester / Alkane / Ether Mixed SolventA multi-step process involving pulping and solvent evaporation to achieve high purity solid product. google.com

Membrane-Based Separation Technologies

Membrane-based separation technologies represent a promising alternative to traditional methods like chromatography and crystallization for the separation of chiral and diastereomeric compounds. core.ac.uk These processes can offer advantages such as continuous operation, lower energy consumption, and ease of scale-up. mdpi.comwur.nl While specific industrial applications for the separation of this compound are not widely documented, the principles of membrane technology are applicable.

The primary mechanisms for membrane-based chiral separation include:

Enantioselective Membranes: These membranes are fabricated from or functionalized with chiral selectors that exhibit stereospecific interactions with the isomers. tandfonline.com The chiral selector can be part of the polymer backbone, a side chain, or a molecule physically immobilized within the membrane matrix. One enantiomer or diastereomer interacts more strongly with the membrane, leading to a difference in transport rates and enabling separation. wur.nl

Non-Selective Membranes in Chiral Environments: This approach uses a standard, non-chiral membrane (like nanofiltration or ultrafiltration) in conjunction with a soluble chiral selector in the feed solution. wur.nl The selector preferentially binds with one isomer, forming a larger complex. The membrane then separates the smaller, unbound isomer from the larger complex based on size exclusion. wur.nl

Organic Solvent Nanofiltration (OSN): OSN is a pressure-driven process that separates molecules based on size in non-aqueous solutions. nsf.gov This technique is highly relevant for pharmaceutical synthesis where intermediates and products are often dissolved in organic solvents. For diastereomers like (3R,5R)-Rosuvastatin and (3R,5S)-Rosuvastatin, which have the same molecular weight, separation via OSN would rely on subtle differences in their molecular size and shape in solution, which might influence their passage through the membrane pores. nih.govbohrium.com

The following table outlines various membrane-based technologies and their potential applicability for the separation of diastereomers such as this compound.

Membrane TechnologySeparation PrinciplePotential Application for (3R,5R)-Rosuvastatin Separation
Chiral Liquid MembranesA liquid phase containing a chiral selector acts as the membrane. One isomer is preferentially transported across this liquid barrier. mdpi.comCould separate (3R,5R) and (3R,5S) isomers by incorporating a specific carrier molecule into the liquid membrane.
Chiral Solid Membranes (Polymeric)The membrane itself is made from a chiral polymer or has a chiral selector immobilized on its surface or within its pores. tandfonline.comA membrane with a selector that has a higher affinity for the (3R,5S) isomer would retain it, allowing the (3R,5R) isomer to pass through, or vice-versa.
Molecularly Imprinted MembranesPolymeric membranes are created with recognition sites templated around one of the isomers, leading to highly specific binding. wur.nlA membrane could be imprinted using the (3R,5R) isomer as a template to create specific binding sites for its selective separation.
Organic Solvent Nanofiltration (OSN)Size- and shape-based exclusion using a solvent-stable membrane with nanoscale pores. nsf.govresearchgate.netTheoretically, if the hydrodynamic volumes of the (3R,5R) and (3R,5S) sodium salts differ sufficiently in a given solvent, OSN could achieve separation.

Advanced Analytical Methodologies for Characterization and Quality Assessment of 3r,5r Rosuvastatin Sodium Salt

Chromatographic Techniques for Purity and Impurity Analysis

Chromatographic techniques are central to the analysis of (3R,5R)-Rosuvastatin sodium salt, enabling the separation of the main compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and impurity profile of Rosuvastatin (B1679574) and its related substances. nih.govnih.govunesp.br Method development often focuses on achieving optimal separation of the active ingredient from a range of potential impurities, including its enantiomer and other related substances. nih.govnih.gov

A typical reversed-phase HPLC method might utilize a C8 or C18 column. nih.govnih.govnih.govresearchgate.netscielo.br For instance, one validated method employs a YMC C8 column (150×4.6 mm i.d., 5 μm particle size) with a mobile phase of acetonitrile (B52724) and water (40:60, v/v) adjusted to pH 3.5 with phosphoric acid, at a flow rate of 1.5 ml/min and detection at 242 nm. nih.gov Another approach uses a Nucleodur C8 column (250 × 4.6 mm i.d., 5 μm particle size) with a mobile phase of 0.1M formic acid and methanol (B129727) (25:75, v/v) at a flow rate of 1.0 mL min-1 and detection at 280 nm. nih.gov The development of these methods is guided by International Conference on Harmonization (ICH) guidelines to ensure they are fit for their intended purpose, assessing parameters like specificity, linearity, accuracy, and precision. nih.govnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) offers a more rapid and selective alternative for the analysis of Rosuvastatin and its impurities. nih.govnih.gov A validated UHPLC method utilizing an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm) with a mobile phase of methanol and 0.025% trifluoroacetic acid (TFA) has demonstrated the baseline separation of all organic related substances listed in the European Pharmacopoeia (EP) monograph in under 15 minutes. nih.govnih.gov

Table 1: Example HPLC Method Parameters for Rosuvastatin Analysis

ParameterMethod 1 nih.govMethod 2 nih.govMethod 3 (UHPLC) nih.govnih.gov
Column YMC C8 (150×4.6 mm, 5 µm)Nucleodur C8 (250 × 4.6 mm, 5 µm)Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water (40:60, v/v), pH 3.5 with H₃PO₄0.1M Formic Acid:Methanol (25:75, v/v)Methanol:0.025% TFA (55:45, v/v)
Flow Rate 1.5 ml/min1.0 ml/min0.5 ml/min
Detection 242 nm280 nm240 nm
Column Temp. Not SpecifiedNot Specified55 °C
Retention Time ~5.2 min~3.98 minNot Specified

Gas Chromatography (GC) for Residual Solvents

Gas Chromatography (GC), particularly with headspace sampling (HS-GC), is the standard method for identifying and quantifying residual solvents in pharmaceutical substances. researchgate.netinnoteg-instruments.comthermofisher.com These are organic volatile chemicals used during the synthesis and purification process that are not completely removed by practical manufacturing techniques. innoteg-instruments.com The United States Pharmacopeia (USP) chapter <467> provides guidelines for the analysis of these impurities. innoteg-instruments.comthermofisher.com A static headspace GC-mass spectrometry (HS-GC-MS) method has been reported for the determination of residual solvents in rosuvastatin. researchgate.net The choice of a suitable diluent is critical; for instance, dimethyl sulfoxide (B87167) (DMSO) is often used to dissolve the drug substance before analysis. The method is validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of residual solvents. jrasb.com

Chiral Chromatography for Stereoisomeric Purity Determination

The determination of stereoisomeric purity is critical for (3R,5R)-Rosuvastatin, as different stereoisomers can have varied pharmacological and toxicological profiles. Chiral chromatography is the definitive technique for separating and quantifying enantiomers and diastereomers. ijpda.org

Normal-phase HPLC methods have been developed for the enantiomeric resolution of Rosuvastatin. ijpda.org One such method utilizes a CHIRALPAK IB column (250 x 4.6mm, 5µm) with a mobile phase of n-heptane, 2-propanol, and trifluoroacetic acid (85:15:0.1 v/v/v). ijpda.org This method successfully resolved the enantiomer of Rosuvastatin and its lactone impurity. ijpda.org

Reversed-phase HPLC methods using cellulose-based chiral stationary phases have also been developed. nih.gov A direct reversed-phase HPLC method using a Lux Cellulose-2 column with a gradient of acetonitrile and 0.05% trifluoroacetic acid in water has shown effective enantioseparation. nih.gov This gradient method offered improved chemo- and enantio-selectivity and shorter analysis times compared to isocratic methods. nih.gov The selection of the chiral stationary phase is crucial, with polysaccharide-based columns like those derivatized with amylose (B160209) or cellulose (B213188) being particularly effective for separating aromatic compounds with functional groups like those in Rosuvastatin. nih.gov

Table 2: Chiral HPLC Method Parameters for Rosuvastatin Enantiomer Separation

ParameterNormal-Phase Method ijpda.orgReversed-Phase Method nih.gov
Column CHIRALPAK IB (250 x 4.6mm, 5µm)Lux Cellulose-2
Mobile Phase n-Heptane:2-Propanol:TFA (85:15:0.1 v/v/v)Gradient of Acetonitrile and 0.05% TFA in water
Flow Rate 1.0 mL/minute1.0 mL min-1
Detection 242 nmNot Specified
Column Temp. 25°C40 °C

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for both achiral and chiral separations in the pharmaceutical industry, offering advantages such as faster analysis times and increased selectivity. For Rosuvastatin, an ACQUITY UPC² (UltraPerformance Convergence Chromatography) system, which utilizes compressed carbon dioxide as the primary mobile phase, has been successfully employed for reaction monitoring and enantiopurity determination.

A chiral SFC method was developed to resolve Rosuvastatin enantiomers using an ACQUITY UPC² Trefoil CEL1, 2.5 μm column. The method employed a mixed alcohol co-solvent with a basic additive in an isocratic elution, achieving a resolution greater than 2.0 between the enantiomers. The use of a mass detector, such as the ACQUITY QDa Detector, in conjunction with SFC allows for the confirmation of the identity of the separated peaks.

Spectroscopic Characterization of this compound and its Related Substances

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound and its related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are utilized for the structural characterization of Rosuvastatin and its impurities. google.comsemanticscholar.org

In the ¹H NMR spectrum of a rosuvastatin derivative, characteristic signals can be assigned to different protons within the molecule. For example, signals in the aromatic region correspond to the protons of the fluorophenyl group, while signals in the aliphatic region correspond to the protons of the heptenoic acid side chain and the isopropyl group. google.comsemanticscholar.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish the connectivity between protons. google.com

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of different functional groups. google.com

NMR is also crucial for characterizing degradation products and impurities. By comparing the NMR spectra of the impurity with that of the parent compound, structural modifications can be identified. google.com For instance, the structures of diastereomeric cyclic degradation products of Rosuvastatin have been determined using ¹H NMR, ¹³C NMR, and COSY NMR analyses. google.com Quantitative NMR (qNMR) has also been explored as a method for determining the content of rosuvastatin in pharmaceutical preparations, offering an alternative to chromatographic methods. tubitak.gov.tr

Mass Spectrometry (MS) for Molecular Weight and Impurity Identification

Mass spectrometry is an indispensable tool for the precise determination of the molecular weight of this compound and the identification of any process-related or degradation impurities. The nominal molecular weight of this compound is 503.52 g/mol . lgcstandards.comlgcstandards.comscbt.com High-resolution mass spectrometry (HRMS) can provide even more accurate mass measurements, aiding in the confirmation of the elemental composition.

In practice, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are routinely used. These methods first separate the API from any impurities using liquid chromatography, after which the mass spectrometer detects and identifies the individual components. For instance, in forced degradation studies, UPLC-MS analysis can be employed to identify degradants. One study showed that under acidic degradation conditions, an unknown degradant with a mass-to-charge ratio (m/z) of 496 was detected, which is 14 mass units higher than rosuvastatin, suggesting the addition of a methylene (B1212753) group. researchgate.net The identification of such impurities is crucial for establishing the stability-indicating nature of analytical methods.

Table 1: Mass Spectrometry Data for Rosuvastatin and a Degradation Impurity

AnalyteMolecular Ion (m/z)Observation
Rosuvastatin482Parent drug
Unknown Degradant496Detected under acid degradation, 14 mass units higher than Rosuvastatin

This table is based on data from a UPLC-MS analysis of a forced degradation sample of rosuvastatin. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification

Infrared (IR) Spectroscopy is a powerful technique for the identification of functional groups within the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. Key functional groups in rosuvastatin include the O-H of the carboxylic acid and alcohol, C=O of the carboxylic acid, and S=O of the sulfonamide group. ijpsonline.com By comparing the IR spectrum of a sample to that of a reference standard, the identity of the compound can be confirmed. researchgate.net Furthermore, FT-IR spectroscopy can be used for the quantitative analysis of rosuvastatin in solid dosage forms without the need for solvent extraction, offering a green and rapid analytical method. ijpsonline.comijpsonline.com Specific absorption bands, such as those near 810 cm⁻¹ and 1197 cm⁻¹, have been identified as suitable for quantification due to minimal interference from excipients. ijpsonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used for the quantitative analysis of this compound. The molecule exhibits a characteristic absorption maximum (λmax) in the UV region, which for rosuvastatin calcium in distilled water has been reported to be around 247 nm. ijprajournal.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This principle allows for the development of simple, rapid, and economical methods for the determination of rosuvastatin content in bulk drug and pharmaceutical formulations. A linear relationship between absorbance and concentration is typically established in a specific range, for example, 5-30 µg/ml. ijprajournal.com

Table 2: Spectroscopic Data for Rosuvastatin

TechniqueParameterValueApplication
UV-Vis Spectroscopyλmax (in distilled water)~247 nmQuantification
IR SpectroscopySelected Bands for Quantification~810 cm⁻¹, ~1197 cm⁻¹Functional Group Analysis & Quantification

This table summarizes key spectroscopic parameters used in the analysis of rosuvastatin. ijpsonline.comijprajournal.com

Circular Dichroism (CD) for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a critical technique for confirming the specific stereochemistry of chiral molecules like this compound. As an enantiomer of rosuvastatin, it is essential to verify the correct spatial arrangement of the atoms, particularly at the chiral centers (3R and 5R). CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules will exhibit a unique CD spectrum, which serves as a fingerprint for its specific stereoisomeric form. This technique is invaluable for ensuring the stereochemical purity of the API, as different stereoisomers can have significantly different pharmacological activities and toxicological profiles.

Thermal Analysis Techniques for Solid-State Characterization

Thermal analysis techniques are employed to investigate the physical and chemical properties of this compound as a function of temperature. These methods are crucial for understanding the solid-state characteristics of the API, which can influence its stability, solubility, and bioavailability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point, glass transition temperature, and to study polymorphism. For instance, the amorphous form of rosuvastatin calcium shows a thermal event associated with its degradation in the range of 148-152 °C. researchgate.net The absence of a sharp melting peak in a DSC thermogram can confirm the amorphous nature of the material. researchgate.netresearchgate.net Conversely, crystalline forms would exhibit distinct endothermic peaks corresponding to their melting points.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to determine the thermal stability and to quantify the amount of volatile components such as water or residual solvents in the sample. For rosuvastatin and its formulations, TGA can reveal the temperature at which degradation begins, indicated by a loss of mass. This information is complementary to DSC data and provides a complete picture of the thermal behavior of the compound.

Reference Standard Development and Traceability for this compound

The availability of highly characterized reference standards is a cornerstone of pharmaceutical quality control, providing the basis for ensuring the identity, strength, and purity of an API.

Qualification and Certification of Reference Materials

Reference materials for this compound undergo a rigorous qualification and certification process. This involves extensive testing to confirm the material's identity, purity, and assigned content. The qualification is performed using a battery of analytical techniques, including but not limited to:

Spectroscopic methods: NMR, IR, and Mass Spectrometry for structural elucidation.

Chromatographic methods: HPLC or UPLC for purity assessment and the quantification of impurities.

Thermal analysis: DSC and TGA to assess thermal properties and solvent/water content.

Powder X-ray Diffraction: To confirm the solid-state form.

Certified Reference Materials (CRMs) are produced and certified in accordance with international standards such as ISO 17034. These standards ensure the traceability of the material's certified value to a national or international standard. Pharmacopoeias, such as the European Pharmacopoeia (EP), provide official reference standards for rosuvastatin, which are used for the tests and assays prescribed in the monograph. guidetopharmacology.org

Analytical Method Validation (AMV) for Quality Control Applications

Analytical Method Validation (AMV) is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose. For the quality control of this compound, analytical methods, particularly chromatographic techniques like HPLC, are validated to ensure they are reliable, accurate, and precise. nih.govnih.govlgcstandards.com

The validation is conducted according to the guidelines of the International Council for Harmonisation (ICH), specifically guideline Q2(R1). The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility. nih.govnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govnih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 3: Typical Validation Parameters for a Validated HPLC Method for Rosuvastatin

ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (Recovery)98.0% to 102.0%
Precision (RSD%)≤ 2.0%
LODSignal-to-noise ratio of 3:1
LOQSignal-to-noise ratio of 10:1

Note: These are general acceptance criteria and may vary depending on the specific method and regulatory requirements.

Molecular Mechanism of Action of 3r,5r Rosuvastatin Sodium Salt: Preclinical and Biochemical Investigations

Enzyme Inhibition Kinetics of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Reductase by (3R,5R)-Rosuvastatin Sodium Salt

The inhibitory activity of this compound on HMG-CoA reductase has been extensively studied to understand its potency and mechanism.

The binding of rosuvastatin (B1679574) to HMG-CoA reductase is a reversible process. nih.gov It involves an initial rapid binding followed by a slower transition to a more tightly bound complex. nih.gov This two-step mechanism contributes to its potent inhibitory effect. The process does not involve the formation of a permanent covalent bond, allowing for the inhibitor to associate and dissociate from the enzyme.

The potency of (3R,5R)-Rosuvastatin as an inhibitor of HMG-CoA reductase is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The IC50 value for rosuvastatin has been reported to be approximately 11 nM. medchemexpress.commedchemexpress.comtargetmol.com Further studies have shown IC50 values for rosuvastatin to be in the range of 3.1 to 5.4 nM. aatbio.comresearchgate.net

The inhibition constant (Ki) for the initial binding of rosuvastatin to the enzyme is approximately 1 nM. nih.gov Following a slow transition, a tighter association is formed, resulting in a steady-state inhibition constant (Ki*) of about 0.1 nM. nih.gov

Table 1: Inhibition Constants for (3R,5R)-Rosuvastatin

Parameter Value Reference
IC50 11 nM medchemexpress.commedchemexpress.comtargetmol.com
IC50 Range 3.1 - 5.4 nM aatbio.comresearchgate.net
Initial Ki ~1 nM nih.gov

| Steady-State Ki * | ~0.1 nM | nih.gov |

Kinetics studies have demonstrated that rosuvastatin is a competitive inhibitor with respect to the substrate HMG-CoA. drugbank.comnih.govscbt.com This means that rosuvastatin and HMG-CoA compete for the same active site on the enzyme. However, when the co-substrate NADPH is varied, the inhibition by rosuvastatin is non-competitive. nih.gov This suggests that rosuvastatin does not directly compete with NADPH for its binding site. There is no current evidence to suggest that this compound acts as an allosteric modulator of HMG-CoA reductase.

Structural Biology of HMG-CoA Reductase-(3R,5R)-Rosuvastatin Sodium Salt Interactions

The specific interactions between (3R,5R)-Rosuvastatin and HMG-CoA reductase have been elucidated through structural biology techniques.

X-ray crystallography studies of the catalytic domain of HMG-CoA reductase in complex with rosuvastatin have provided detailed insights into their interaction. wustl.edu These studies reveal that the HMG-like moiety of rosuvastatin occupies the HMG binding site of the enzyme. wustl.edu The hydrophobic groups of rosuvastatin bind to a site that becomes accessible after a conformational change in the flexible helices of the enzyme's catalytic domain. wustl.edu

A unique feature of rosuvastatin's interaction is the formation of a hydrogen bond via its electronegative sulfone group, an interaction not observed with other statins. wustl.edu This, along with other hydrogen bonds, contributes to its high-affinity binding and potent inhibitory activity. wustl.edu

While cryo-EM studies have been successfully used to determine the structure of HMG-CoA reductase in its apo form and in complex with another statin, atorvastatin, specific cryo-EM data for the this compound complex is not as readily available in the provided search results. nih.govresearchgate.net However, cryo-EM has been instrumental in revealing conformational changes in the sterol-sensing domain of HMG-CoA reductase, which are crucial for its regulated degradation. nih.gov These studies provide a framework for understanding how the enzyme's structure is modulated, which is relevant to the mechanism of inhibitor binding.

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations provide valuable insights into the dynamic nature of the interaction between (3R,5R)-Rosuvastatin and its target enzyme, HMG-CoA reductase. These simulations model the movement of atoms over time, offering a detailed view of the binding process and the conformational changes that occur in both the ligand and the protein.

MD simulations have been employed to study the stability of the (3R,5R)-Rosuvastatin-HMG-CoA reductase complex. By simulating the complex in a solvated environment, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for the inhibitory activity of the drug. These simulations can also reveal the role of water molecules in mediating the binding process.

Furthermore, MD simulations can elucidate the conformational changes induced in HMG-CoA reductase upon binding of (3R,5R)-Rosuvastatin. These studies can show how the binding of the inhibitor stabilizes a specific conformation of the enzyme's active site, preventing the substrate, HMG-CoA, from binding and undergoing its catalytic conversion. The flexibility of certain regions of the protein, such as the flap domain, and how this is affected by inhibitor binding, is a key area of investigation using MD simulations.

The insights gained from MD simulations complement experimental data and contribute to a more comprehensive understanding of the molecular basis for the high affinity and inhibitory potency of (3R,5R)-Rosuvastatin.

Molecular Modeling and Docking Studies of this compound with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. chemrxiv.org Various docking algorithms, such as AutoDock, AutoDock Vina, GOLD, and Glide, have been developed to explore the conformational space of the ligand within the binding site of the protein and to score the resulting poses. nih.gov These algorithms utilize different search strategies, including genetic algorithms, Monte Carlo methods, and fragment-based approaches, to generate a diverse set of binding modes. chemrxiv.orgnih.gov

In the context of (3R,5R)-Rosuvastatin, docking studies have been instrumental in elucidating its binding mode within the active site of HMG-CoA reductase. These studies consistently show that the dihydroxyheptanoic acid moiety of rosuvastatin mimics the structure of the natural substrate, HMG-CoA, allowing it to form key interactions with active site residues. The accuracy of these predictions is often validated by comparing the docked pose with experimentally determined crystal structures of the protein-ligand complex. The root-mean-square deviation (RMSD) between the predicted and experimental poses is a common metric used to assess the performance of docking algorithms. researchgate.net

Binding site prediction algorithms, such as Q-SiteFinder and PASS, can be used to identify potential binding pockets on the surface of a protein, which is particularly useful when the binding site is unknown. However, for well-characterized targets like HMG-CoA reductase, docking studies are typically focused on the known active site.

Table 1: Selected Ligand-Protein Docking Algorithms

AlgorithmSearch MethodScoring Function PrincipleReference
AutoDock Lamarckian Genetic AlgorithmEmpirical Free Energy nih.gov
AutoDock Vina Broyden-Fletcher-Goldfarb-Shanno (BFGS)Machine Learning-Based nih.govresearchgate.net
GOLD Genetic AlgorithmEmpirical (GoldScore, ChemScore) nih.gov
Glide Hierarchical SearchEmpirical (GlideScore) nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In the context of (3R,5R)-Rosuvastatin and its analogs, QSAR models can be developed to predict their inhibitory potency against HMG-CoA reductase.

These models are built by correlating various molecular descriptors of the compounds with their experimentally determined inhibitory concentrations (e.g., IC50 values). Molecular descriptors can be classified into several categories, including constitutional, topological, geometrical, and electronic descriptors. By identifying the key structural features that contribute to or detract from the inhibitory activity, QSAR models can guide the design of new, more potent inhibitors.

Table 2: Key Parameters in QSAR Model Validation

ParameterDescriptionDesired ValueReference
R² (Correlation Coefficient) Measures the goodness of fit of the model to the training data.> 0.7 researchgate.net
q² (Cross-validated R²) Assesses the predictive ability of the model using internal validation.> 0.6 researchgate.net
F-statistic Indicates the statistical significance of the regression model.High value dovepress.com
Standard Deviation (s) Measures the dispersion of the data points from the regression line.Low value researchgate.net

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govpharmacophorejournal.com A pharmacophore model for HMG-CoA reductase inhibitors, including (3R,5R)-Rosuvastatin, typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. dovepress.commdpi.com

These models can be generated using either a ligand-based approach, where the model is derived from a set of known active compounds, or a structure-based approach, which utilizes the 3D structure of the protein-ligand complex. mdpi.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govmdpi.com

Virtual screening allows for the rapid identification of novel compounds that are likely to bind to the target of interest. mdpi.com The hits obtained from virtual screening can then be subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, before being selected for experimental testing. dovepress.com This approach significantly reduces the time and cost associated with the discovery of new drug candidates. The effectiveness of a pharmacophore model in virtual screening is often evaluated by its ability to enrich a database with known active compounds and to distinguish them from inactive decoys, which can be quantified using metrics like the Receiver Operating Characteristic (ROC) curve. mdpi.commdpi.com

Table 3: Common Pharmacophore Features

FeatureAbbreviationDescription
Hydrogen Bond Acceptor HBAAn atom or group of atoms that can accept a hydrogen bond.
Hydrogen Bond Donor HBDAn atom or group of atoms that can donate a hydrogen bond.
Hydrophobic Group HA nonpolar group that interacts favorably with nonpolar regions of the receptor.
Aromatic Ring ARA planar, cyclic, conjugated system of atoms.
Positive Ionizable PIA group that can carry a positive charge at physiological pH.
Negative Ionizable NIA group that can carry a negative charge at physiological pH.

Cellular Uptake and Intracellular Distribution Mechanisms (In Vitro Studies)

The cellular uptake and distribution of (3R,5R)-Rosuvastatin are significantly influenced by the activity of various transporter proteins. In vitro studies using cell lines such as Caco-2 and Madin-Darby canine kidney (MDCK) cells have been instrumental in elucidating the roles of these transporters. nih.gov

Bidirectional transport studies in polarized cell monolayers have demonstrated that an uptake transporter at the basolateral membrane is necessary for the cellular permeation of rosuvastatin. nih.gov Kinetic analyses have revealed that rosuvastatin uptake across the basolateral membrane of Caco-2 cells involves both a saturable and a non-saturable process, with the saturable component being predominant at lower concentrations. nih.gov This saturable transport is indicative of a carrier-mediated mechanism.

Furthermore, these in vitro models have shown that the basolateral transport of rosuvastatin can be inhibited by other compounds and can exhibit trans-stimulation, which are characteristic features of facilitated diffusion. nih.gov The presence of such a basolateral uptake transporter is a prerequisite for rosuvastatin to interact with apical efflux transporters like the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2). nih.gov The interplay between these uptake and efflux transporters ultimately determines the net intracellular concentration of rosuvastatin. The absence or low expression of the necessary basolateral transporter in certain in vitro models can lead to misleading results when screening for drug interactions with apical efflux transporters. nih.gov

Table 4: Transporter Proteins Involved in (3R,5R)-Rosuvastatin Cellular Permeation

Transporter ProteinLocationFunctionIn Vitro ModelReference
Basolateral Uptake Transporter Basolateral MembraneFacilitates cellular entry of rosuvastatinCaco-2 cells nih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2) Apical MembraneEffluxes rosuvastatin out of the cellBCRP-transfected MDCK cells nih.gov

Subcellular Localization Studies Using Advanced Imaging Techniques

The precise subcellular localization of this compound is fundamental to understanding its molecular interactions and therapeutic effects. Advanced imaging techniques, such as confocal and fluorescence microscopy, have been employed in preclinical studies to investigate the distribution of rosuvastatin or its effects on the localization of other cellular proteins. nih.govnih.govevidentscientific.comnih.gov

While direct imaging of fluorescently-tagged rosuvastatin is not widely reported in the literature, its subcellular impact has been visualized indirectly. The primary pharmacological target of rosuvastatin, 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, is an integral membrane protein localized to the endoplasmic reticulum (ER). nih.gov Consequently, rosuvastatin must reach this organelle to exert its inhibitory effect. Studies have shown that rosuvastatin can inhibit ER stress in vascular endothelial cells, further suggesting its interaction at this site. nih.gov

Confocal microscopy studies have provided insights into the functional consequences of rosuvastatin at the cellular membrane and in the nucleus. For instance, one study observed that rosuvastatin treatment did not prevent the internalization of KCNQ1/KCNE1 channels from the cell membrane in HEK293T cells, unlike other statins such as fluvastatin (B1673502). researchgate.net In contrast, other research using fluorescence microscopy demonstrated that rosuvastatin inhibited the nuclear translocation of the pro-inflammatory transcription factor NF-κB p65 in nucleus pulposus cells treated with TNF-α. nih.gov This suggests that rosuvastatin, or its downstream signaling effects, can influence processes within the nuclear compartment.

These studies, while not providing a direct map of rosuvastatin's distribution, allow for inferences about its areas of activity within the cell. The collective evidence points to the endoplasmic reticulum as the primary site of action for inhibiting cholesterol synthesis, with additional effects observed at the plasma membrane and within the nucleus, influencing protein trafficking and gene expression.

Impact on Cholesterol Biosynthesis Pathway at the Molecular Level (In Vitro/Preclinical Models)

This compound is a potent and selective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govresearchgate.net Its primary mechanism involves competitively inhibiting the conversion of HMG-CoA to mevalonate (B85504), a critical precursor for cholesterol and various non-sterol isoprenoids. youtube.com Preclinical and in vitro investigations have elucidated the profound molecular changes that occur within cellular systems as a direct consequence of this enzymatic inhibition.

The inhibition of HMG-CoA reductase by rosuvastatin triggers a complex feedback mechanism that paradoxically leads to an increase in the expression of the enzyme itself. This regulation occurs at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation: In a state of low intracellular cholesterol, induced by rosuvastatin, cells activate a transcriptional program to restore cholesterol levels. This process is primarily mediated by Sterol Regulatory Element-Binding Proteins (SREBPs). youtube.com When cellular sterol levels fall, SREBPs are cleaved from the endoplasmic reticulum membrane, allowing the active N-terminal domain to translocate to the nucleus. youtube.com Inside the nucleus, SREBP binds to specific DNA sequences known as Sterol Regulatory Elements (SREs), which are present in the promoter region of the HMG-CoA reductase gene. youtube.com This binding event significantly enhances the transcription of the gene, leading to an increased production of HMG-CoA reductase mRNA. youtube.com

Post-transcriptional Regulation: Beyond increasing transcription, the cellular response to statin-induced cholesterol depletion also involves stabilizing the HMG-CoA reductase protein. Normally, the stability of the reductase enzyme is regulated by sterol levels. High levels of sterols, particularly non-sterol isoprenoids like geranylgeranyl pyrophosphate (GGpp), promote the binding of the reductase's membrane domain to Insig proteins in the ER. nih.govyoutube.com This interaction facilitates the ubiquitination of HMG-CoA reductase, marking it for degradation by the proteasome through a process called ER-associated degradation (ERAD). nih.govresearchgate.net

By inhibiting the mevalonate pathway, rosuvastatin depletes the cellular pool of GGpp. nih.gov This prevents the sterol-accelerated ERAD of HMG-CoA reductase, leading to a marked increase in the stability and accumulation of the enzyme protein. youtube.com Some evidence also suggests that the translation of HMG-CoA reductase mRNA into protein is enhanced under these conditions. youtube.com This comprehensive upregulation at the transcriptional and post-transcriptional levels is a compensatory cellular response to the pharmacological inhibition of cholesterol synthesis.

The inhibition of HMG-CoA reductase by rosuvastatin has significant metabolic consequences that extend beyond the reduction of cholesterol synthesis. The mevalonate pathway is a critical branchpoint for the synthesis of numerous essential molecules.

A key downstream effect is the reduced production of isoprenoid intermediates, namely farnesylpyrophosphate (B10766280) (FPP) and geranylgeranylpyrophosphate (GGPP). nih.govnih.gov These molecules are vital lipid attachments for the post-translational modification (prenylation) of a wide array of intracellular signaling proteins, including small GTPases from the Ras, Rho, and Rab families. nih.gov Protein prenylation is crucial for the proper subcellular localization and function of these proteins. By depleting FPP and GGPP, rosuvastatin inhibits the prenylation of these signaling molecules, which underlies many of its so-called "pleiotropic" effects. For example, the inhibition of Rho protein prenylation has been shown to increase the stability of endothelial nitric oxide synthase (eNOS) mRNA, leading to enhanced nitric oxide production and improved endothelial function. nih.govnih.gov

These findings from downstream metabolic analyses underscore that the impact of rosuvastatin extends far beyond cholesterol, affecting lipid metabolism, protein modification, and cellular signaling pathways.

Structure Activity Relationship Sar Studies of 3r,5r Rosuvastatin Sodium Salt Derivatives and Analogs

Systematic Modification of the Pyrimidine (B1678525) Core of (3R,5R)-Rosuvastatin Sodium Salt

The pyrimidine ring is a central feature of rosuvastatin's architecture, and its substitution pattern is critical for optimal interaction with the HMG-CoA reductase enzyme.

Impact of Substituent Variations on Enzyme Binding Affinity

The following table presents a comparison of the HMG-CoA reductase inhibitory activity of rosuvastatin (B1679574) with other prominent statins, highlighting its superior potency.

StatinIC50 (nM)
This compound 5.4 nih.gov
Atorvastatin8.2 nih.gov
Simvastatin (B1681759)11.2 nih.gov
Pravastatin44.1 nih.gov

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the potency, selectivity, or pharmacokinetic properties of a lead compound. In the context of rosuvastatin, replacing the pyrimidine core with other heterocyclic systems has been an area of interest. While detailed public data on direct bioisosteric replacements for the rosuvastatin pyrimidine ring and their corresponding HMG-CoA reductase inhibitory activities is limited, the general principles of bioisosterism suggest that isosteric rings such as pyridine, pyrazine, or other substituted heterocycles could potentially mimic the binding interactions of the original pyrimidine core. google.com The key challenge lies in maintaining the precise spatial arrangement of the critical substituents that interact with the enzyme's active site.

Elucidation of the Heptenoate Side Chain's Role in Activity

The 3,5-dihydroxy-6-heptenoic acid side chain is the pharmacophore of all statins, mimicking the structure of the natural substrate, HMG-CoA. Its stereochemistry and conformation are paramount for effective enzyme inhibition.

Importance of Hydroxyl Group Stereochemistry

The stereochemistry of the two hydroxyl groups on the heptenoate side chain is absolutely critical for the biological activity of rosuvastatin. The (3R, 5R) configuration is the active enantiomer, fitting precisely into the active site of HMG-CoA reductase. Studies on different optical isomers of statins have consistently shown that even a change in the stereochemistry at one of these chiral centers can dramatically reduce or abolish inhibitory activity. For instance, a study on the optical isomers of fluvastatin (B1673502) demonstrated that the (3S,5R)-enantiomer is inactive. aatbio.com While specific IC50 values for all rosuvastatin stereoisomers are not widely published, the established principle across the statin class underscores the stringent stereochemical requirements for enzyme binding. A study on various optical isomers of rosuvastatin has confirmed that the biological effects can be enantiospecific. rcsb.org

Conformational Analysis and its Influence on Binding

The conformation of the flexible heptenoate side chain plays a significant role in how rosuvastatin binds to HMG-CoA reductase. Conformational analysis studies have revealed that the side chain can adopt various shapes, but only a specific conformation allows for optimal interaction with the amino acid residues in the enzyme's active site. The crystal structure of rosuvastatin complexed with HMG-CoA reductase shows the precise orientation of the side chain within the binding pocket. rcsb.org This conformation allows for crucial hydrogen bonding and van der Waals interactions that contribute to the high binding affinity of the molecule.

Investigation of Fluorine and Sulfonyl Substituent Effects on Activity

Rosuvastatin is distinguished from other statins by the presence of a fluorine atom on the phenyl ring and a methanesulfonyl group on the pyrimidine ring. These substituents are not mere decorations; they play a vital role in enhancing the drug's potency and pharmacokinetic profile.

The fluorine atom, being highly electronegative, can influence the electronic properties of the phenyl ring and engage in specific interactions with the enzyme. More significantly, the methanesulfonyl group provides a key polar interaction. X-ray crystallography studies have revealed that the sulfonyl group of rosuvastatin forms a unique polar interaction with the side chain of an arginine residue (Arg568) in the active site of HMG-CoA reductase. helsinki.fi This interaction is not observed with other statins and is a major contributor to rosuvastatin's exceptional binding affinity.

The following table summarizes the key structural features of this compound and their contribution to its activity.

Structural FeatureRole in Activity
Pyrimidine Core Central scaffold for positioning key substituents.
N-methylmethanesulfonamide Group Forms a crucial polar interaction with Arg568 in the enzyme's active site. helsinki.fi
Isopropyl Group Contributes to hydrophobic interactions within the active site.
(3R,5R)-dihydroxy-6-heptenoate Side Chain Mimics the natural substrate HMG-CoA and is essential for binding. The (3R, 5R) stereochemistry is critical for activity. aatbio.comrcsb.org
p-Fluorophenyl Group Enhances binding affinity through electronic and potential direct interactions.

Electronic and Steric Contributions of Functional Groups

The electronic properties of the functional groups in rosuvastatin are pivotal for its interaction with the target enzyme. The sulfonamide group, in particular, contributes to the molecule's polarity. nih.gov Quantum mechanical models have shown a high negative charge density in the HMG-CoA-like portion of the molecule, stemming from the oxygen atoms at the C-1 and the hydroxyl groups at the C-3 and C-5 positions. nih.gov

Steric factors also play a crucial role in the activity of rosuvastatin and its analogs. The size and spatial arrangement of substituents can either facilitate or hinder the optimal binding of the drug to its target site. scienceforecastoa.com For instance, the isopropyl group on the pyrimidine ring is thought to engage in hyperconjugation with the leucine (B10760876) (Leu562) amino acid residue of HMG-CoA reductase, an interaction sensitive to steric hindrance. nih.gov The polarity of rosuvastatin's binding makes it highly susceptible to conformational and steric changes. nih.gov

Hydrogen Bonding and Hydrophobic Interactions

The binding of rosuvastatin to HMG-CoA reductase is a complex interplay of various non-covalent interactions. Hydrogen bonds and van der Waals forces are the predominant interactions in the formation of the rosuvastatin-human serum albumin (HSA) complex, which influences its distribution. nih.gov

At the active site of HMG-CoA reductase, rosuvastatin forms several key polar interactions and hydrogen bonds. researchgate.net The dihydroxyheptanoic acid portion of rosuvastatin is crucial for these interactions, particularly with amino acid residues in the cis loop of the enzyme, such as Serine 684, Aspartate 690, and Lysine 691. researchgate.net The terminal hydrophilic group of rosuvastatin engages in a strong ionic bond with Lysine 735. researchgate.net

In addition to these polar interactions, hydrophobic interactions contribute significantly to the binding affinity. The fluorophenyl group of rosuvastatin establishes additional binding interactions with the Arginine 590 residue of the enzyme. researchgate.net The high hydrophilicity of rosuvastatin is a distinguishing feature among statins, contributing to its high hepatoselectivity. drugbank.comnih.gov

Interactive Table 1: Key Interactions of Rosuvastatin with HMG-CoA Reductase

Interacting ResidueType of InteractionRosuvastatin Moiety InvolvedReference
Arginine 590HydrophobicFluorophenyl group researchgate.net
Leucine 562HyperconjugationIsopropyl group nih.gov
Lysine 691Hydrogen Bond(C5)OH group researchgate.net
Lysine 735Ionic Bond(C1)OO- terminal group researchgate.net

SAR of this compound Impurities and Related Compounds

The stereochemistry of rosuvastatin is critical for its biological activity. As a chiral compound with two asymmetric centers, four different enantiomers can exist: (3R,5R), (3R,5S), (3S,5R), and (3S,5S). nih.gov The clinically utilized form is the (3R,5S)-enantiomer. nih.govwikipedia.org However, this article focuses on the (3R,5R)-isomer.

Activity of Stereoisomers and Diastereomers

Different stereoisomers of a drug can exhibit significant variations in their biological activities. nih.gov In the case of rosuvastatin, its optical isomers have been shown to enantiospecifically activate the pregnane (B1235032) X receptor (PXR) and induce various cytochrome P450 enzymes in human hepatocytes. nih.gov

For example, the (3R,5S)-rosuvastatin and (3S,5R)-rosuvastatin isomers have been observed to induce CYP3A4 protein. nih.gov The (3R,5S)-isomer also induces CYP2A6 mRNA. nih.gov In contrast, the (3R,5R)-isomer of fluvastatin, a related statin, did not induce CYP2B6, while other isomers did. nih.gov This highlights the stereospecificity of these interactions.

Interactive Table 2: Activity of Rosuvastatin Stereoisomers

StereoisomerEffect on CYP EnzymesReference
(3R,5S)-RosuvastatinInduces CYP3A4 protein and CYP2A6 mRNA nih.gov
(3S,5R)-RosuvastatinInduces CYP3A4 protein nih.gov
(3R,5R)-RosuvastatinDoes not induce CYP2B6 nih.gov

Biological Relevance of Degradation Products and Synthetic Byproducts

A number of degradation products and synthetic byproducts of rosuvastatin have been identified, and their biological activities can be of interest. Rosuvastatin is known to be sensitive to degradation under photolytic and acidic conditions. rsc.org

One of the major metabolites of rosuvastatin is N-desmethyl rosuvastatin, which is formed primarily by the action of cytochrome P450 2C9. fda.gov In vitro studies have demonstrated that this metabolite possesses approximately one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound, rosuvastatin. fda.gov Despite this, over 90% of the active plasma HMG-CoA reductase inhibitory activity is attributed to rosuvastatin itself. fda.gov

Forced degradation studies have identified several other degradation products. rsc.org For instance, under oxidative stress, rosuvastatin-N-oxide has been proposed as a major degradation product. rsc.org Gamma irradiation of rosuvastatin in aqueous solution has been shown to generate at least nine major degradation products. nih.govmdpi.com The synthesis of rosuvastatin can also lead to impurities such as (3R, 6E)-7-[4-(4-fluorophenyl)-6-isopropanyl-2-[methyl(methylsulfonyl) amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid and the lactone form, N-[4-(4-fluorophenyl)-6-isopropanyl-5-[(1E)-2-[(2S, 4R)-4-hydroxyl-6-oxo-2H-pyran-2-ethenyl]-2-pyrimidinyl]-N-methyl methane (B114726) sulfonamide. The biological relevance of many of these minor degradation products and impurities is not fully characterized.

Preclinical Pharmacokinetics and Metabolism Research on 3r,5r Rosuvastatin Sodium Salt Mechanistic Focus

In Vitro Metabolic Stability and Metabolite Identification Studies

(3R,5R)-Rosuvastatin is characterized by its limited metabolism in the body. Approximately 10% of a dose is recovered as metabolites, with the majority of the active substance being the parent compound.

Cytochrome P450 (CYP) Isoform Involvement in (3R,5R)-Rosuvastatin Sodium Salt Metabolism

The metabolism of (3R,5R)-Rosuvastatin is primarily mediated by the cytochrome P450 system, though to a lesser extent than many other statins. nih.govnih.gov The principal isoform involved in its metabolism is CYP2C9. nih.gov Notably, there is minimal involvement of the CYP3A4 isoenzyme, a common pathway for many drug interactions. nih.govnih.govnih.gov This characteristic reduces the likelihood of clinically significant pharmacokinetic drug-drug interactions with agents that inhibit CYP3A4. nih.govnih.gov

Glucuronidation and Other Phase II Metabolic Pathways

While specific details on glucuronidation and other Phase II metabolic pathways for the (3R,5R) isomer are not extensively detailed in the provided search results, the formation of Rosuvastatin (B1679574) Acyl-β-D-glucuronide has been identified, indicating that glucuronidation is a metabolic route for rosuvastatin. tlcstandards.com

Preclinical Absorption, Distribution, and Excretion (ADME) Mechanisms (In Vitro/Animal Models)

Preclinical studies have shed light on the absorption, distribution, and excretion properties of (3R,5R)-Rosuvastatin, highlighting its selective uptake by the liver.

Membrane Permeability and Transport Studies in Cell Lines

Studies using Caco-2 cell lines, a model for intestinal absorption, have been employed to investigate the permeability of rosuvastatin. Research has focused on enhancing its intestinal permeability, which is characteristic of a BCS class III drug. nih.gov One study demonstrated that forming sonocomplexes with phospholipids (B1166683) significantly improved the permeability of rosuvastatin across Caco-2 cell monolayers. nih.gov

Tissue Distribution Profiles in Non-human Models (Mechanistic Aspects)

Animal models, particularly rats, have been instrumental in understanding the tissue distribution of (3R,5R)-Rosuvastatin. Following intravenous administration, rosuvastatin is selectively taken up into the liver. nih.gov This uptake is an active process. nih.gov Comparative studies have shown that the hepatic uptake clearance of rosuvastatin is significantly greater than that of pravastatin. nih.gov While the hepatic uptake of simvastatin (B1681759) is higher, it is less liver-specific, with notable distribution to the adrenal glands and spleen. nih.gov Microautoradiography has visually confirmed the selective distribution of rosuvastatin within the intracellular space of the liver. nih.gov In a rat model of preeclampsia, changes in the expression of placental transporters like Bcrp and Oatp2b1 were observed, which could affect the tissue distribution of rosuvastatin. researchgate.net

Interactive Data Table: Comparison of Hepatic Uptake Clearance in Rats nih.gov

CompoundHepatic Uptake Clearance (ml/min/g tissue)
(3R,5R)-Rosuvastatin 0.885
Pravastatin0.703
Simvastatin1.24

Biliary and Renal Excretion Pathways in Animal Models

Preclinical studies in animal models, particularly rats, have been instrumental in elucidating the primary excretion routes of (3R,5R)-Rosuvastatin. The data consistently show that biliary excretion is the predominant pathway for the elimination of this compound, with renal excretion playing a minor role.

In studies using radiolabeled rosuvastatin ((14)C-rosuvastatin) administered orally to intact Sprague-Dawley rats, the vast majority of the dose was recovered in the feces. nih.gov Following a single oral administration, approximately 98.0% of the radioactivity was excreted in the feces over 168 hours, while only 0.4% was found in the urine. nih.gov This strongly suggests that the primary route of elimination is through the biliary system into the gastrointestinal tract. nih.gov

To confirm the significance of the biliary pathway, studies were conducted on bile duct-cannulated rats. In these models, after oral administration, 55.1% of the radioactive dose was collected in the bile within 48 hours, with a mere 0.5% excreted in the urine. nih.gov Analysis of the bile and feces indicated that the unchanged parent compound was the main radioactive component, highlighting that rosuvastatin is excreted largely unmetabolized. nih.gov These findings clarify that rosuvastatin is selectively taken up by the liver and subsequently excreted into the bile, primarily as the unchanged drug. nih.gov

Further research in sandwich-cultured primary rat hepatocytes aimed to identify the specific transporters involved in biliary efflux. nih.gov The results suggested a major role for the Multidrug Resistance-Associated Protein 2 (Mrp2) in the canalicular transport of rosuvastatin. nih.gov The use of Mrp2 inhibitors like benzbromarone, probenecid, and sulfasalazine (B1682708) significantly decreased the biliary efflux of rosuvastatin. nih.gov While Mrp2 appears to be the primary transporter, the study also indicated that Breast Cancer Resistance Protein (Bcrp) and the Bile Salt Export Pump (Bsep) may contribute to its biliary elimination in rats. nih.gov

Summary of Rosuvastatin Excretion in Sprague-Dawley Rats nih.govModelRoutePercentage of Dose ExcretedTimeframeIntact Rat (Oral Admin.)Feces98.0%168 hoursIntact Rat (Oral Admin.)Urine0.4%168 hoursBile Duct-Cannulated Rat (Oral Admin.)Bile55.1%48 hoursBile Duct-Cannulated Rat (Oral Admin.)Urine0.5%48 hours

Drug-Drug Interaction Potential at a Mechanistic Level (In Vitro)

The potential for drug-drug interactions (DDIs) with (3R,5R)-Rosuvastatin is primarily linked to its transport by various uptake and efflux proteins rather than metabolic pathways. nih.govnih.gov In vitro studies have been crucial in defining the mechanistic basis for these interactions.

Inhibition and Induction of Metabolic Enzymes (e.g., CYPs, UGTs) by this compound

(3R,5R)-Rosuvastatin is not extensively metabolized, a characteristic that limits its potential for metabolic DDIs. nih.gov In vitro studies using human hepatic microsomes and hepatocytes have demonstrated that rosuvastatin has a low propensity to be metabolized by or to inhibit the cytochrome P450 (CYP) enzyme system. nih.govnih.gov

Approximately 90% of the compound is excreted unchanged. nih.gov The small portion that undergoes metabolism, about 10%, is primarily converted to N-desmethyl rosuvastatin. pharmgkb.org This metabolic process is mainly mediated by CYP2C9, with minimal involvement from CYP2C19. nih.govpharmgkb.org The N-desmethyl metabolite has significantly lower HMG-CoA reductase inhibitory activity, estimated to be one-sixth to one-half that of the parent compound. Importantly, studies have suggested little to no metabolism via the CYP3A4 isoenzyme, which is a common pathway for many other drugs, thereby reducing the likelihood of interactions with CYP3A4 inhibitors or inducers. nih.gov Rosuvastatin is also a substrate for UGT1A1 and UGT1A3, which can form a rosuvastatin acyl glucuronide. pharmgkb.orgresearchgate.net

Due to its limited metabolism, rosuvastatin is considered to have a low potential for clinically significant DDIs arising from the inhibition or induction of CYP enzymes. nih.govnih.gov

In Vitro Metabolic Profile of RosuvastatinEnzymeInteraction TypeFindingReferenceCYP2C9MetabolismPrincipal enzyme for minor metabolism to N-desmethyl rosuvastatin.nih.govpharmgkb.orgCYP2C19MetabolismMinimal metabolic involvement.nih.govpharmgkb.orgCYP3A4MetabolismLittle to no metabolism observed in vitro.nih.govUGT1A1 / UGT1A3MetabolismSubstrate; can form rosuvastatin acyl glucuronide.pharmgkb.orgresearchgate.net

Substrate Potential for Efflux and Uptake Transporters

The pharmacokinetics of (3R,5R)-Rosuvastatin are heavily influenced by drug transporters, making it a substrate for several key uptake and efflux proteins. nih.gov This characteristic is the primary driver of its DDI profile. nih.gov

Hepatic Uptake Transporters: Rosuvastatin's selective distribution to the liver, its target organ, is facilitated by active transport mechanisms. nih.gov In vitro studies have identified it as a substrate for Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3, which are located on the basolateral membrane of hepatocytes. nih.govnih.govresearchgate.net The sodium-dependent taurocholate co-transporting polypeptide (NTCP) is also involved in its hepatic uptake. researchgate.netnih.gov Inhibition of these uptake transporters can lead to significantly increased plasma concentrations of rosuvastatin. Mechanistic in vitro studies have confirmed that DDIs with certain protease inhibitors are driven by the inhibition of hepatic OATP1B1. nih.gov

Efflux Transporters: Rosuvastatin is a substrate for the efflux transporter Breast Cancer Resistance Protein (BCRP/ABCG2), which is present in the liver, intestine, and kidney. nih.govnih.govnih.gov Intestinal BCRP plays a role in limiting the oral absorption of rosuvastatin. nih.gov In the liver, BCRP, along with MRP2 (ABCC2), contributes to its excretion into bile. nih.govnih.gov In the kidney, both BCRP and Organic Anion Transporter 3 (OAT3) are key transporters involved in its active secretion into urine. nih.govnih.gov

Rosuvastatin as a Substrate for Key Drug Transporters (In Vitro Data)TransporterFamilyLocationFunctionReferenceOATP1B1 (SLCO1B1)UptakeHepatocyte (Basolateral)Major transporter for hepatic uptake.nih.govnih.govresearchgate.netnih.govOATP1B3 (SLCO1B3)UptakeHepatocyte (Basolateral)Contributes to hepatic uptake.nih.govresearchgate.netnih.govNTCP (SLC10A1)UptakeHepatocyte (Basolateral)Contributes to hepatic uptake.researchgate.netnih.govOATP2B1 (SLCO2B1)UptakeEnterocyte (Apical)Mediates uptake from gut lumen.nih.govOAT3 (SLC22A8)UptakeKidney (Basolateral)Key transporter for renal uptake.nih.govnih.govBCRP (ABCG2)EffluxIntestine, Liver, Kidney (Apical)Limits absorption; mediates biliary and renal excretion.nih.govnih.govnih.govnih.govMRP2 (ABCC2)EffluxLiver (Canalicular)Major role in biliary excretion in rats.nih.govnih.gov

Solid State Chemistry and Polymorphism of 3r,5r Rosuvastatin Sodium Salt

Interconversion Between Polymorphic Forms and Amorphous State

The ability of (3R,5R)-Rosuvastatin Sodium Salt to exist in both crystalline and amorphous forms necessitates a thorough understanding of their interconversion and relative stability.

Stability Studies of Different Forms under Various Conditions

Research has identified at least one crystalline form of this compound, designated as Form A, in addition to an amorphous form.

The amorphous form of rosuvastatin (B1679574), in general, is characterized by lower physical and chemical stability despite having higher solubility. nih.govnih.gov Studies on the calcium salt have shown that the amorphous form can be stabilized by removing hygroscopic impurities, such as the sodium cation, and by using certain excipients like insoluble alkalinizing agents. nih.gov While specific, detailed stability studies on the amorphous form of this compound under various conditions of temperature, humidity, and light are not extensively available in public literature, it is generally understood that amorphous materials are more prone to physical and chemical instability compared to their crystalline counterparts.

In contrast, the crystalline Form A of this compound has been described as a novel polymorphic form that is highly stable. This stability is a significant attribute, particularly for an intermediate that may need to be stored before conversion to the final calcium salt. However, comprehensive studies detailing the stability of Form A under a range of stress conditions (e.g., elevated temperature and humidity) are not readily found in peer-reviewed journals.

Kinetics and Thermodynamics of Phase Transitions

The transition between the amorphous and crystalline states is a critical aspect of solid-state chemistry. For rosuvastatin, the conversion from an amorphous to a crystalline form can be influenced by factors such as solvent, temperature, and seeding.

While specific kinetic and thermodynamic data for the phase transitions of this compound are not widely published, the general principles of phase transitions apply. The conversion from the higher-energy amorphous state to a more stable crystalline form is a thermodynamically favorable process. The kinetics of this transition, however, can be slow and are dependent on the energy barrier to nucleation and crystal growth.

In the context of preparing the amorphous calcium salt, the sodium salt is often generated in solution and then converted. This process avoids the isolation and subsequent handling of the potentially less stable amorphous sodium salt. The controlled crystallization to Form A of the sodium salt, as described in patent literature, suggests that under specific process conditions, the formation of a stable crystalline solid is achievable, thereby preventing the uncontrolled crystallization or degradation that can occur with an unstable amorphous form.

Impact of Solid-State Forms on Material Properties Relevant to Research and Formulation Development (Excluding Clinical Aspects)

The solid-state form of this compound has a direct influence on its physicochemical properties, which are of paramount importance during research and the early stages of formulation development.

Dissolution Rate and Solubility (Intrinsic Properties in Solvents)

A key differentiator between the amorphous and crystalline forms of a substance is their solubility and dissolution rate. The amorphous form, lacking a long-range ordered molecular lattice, generally exhibits higher apparent solubility and a faster dissolution rate compared to its crystalline counterparts. nih.gov This is attributed to the lower energy required to break the solid-state interactions in the amorphous form.

The following table summarizes the expected solubility characteristics based on general principles:

Solid-State FormExpected Intrinsic SolubilityExpected Dissolution Rate
AmorphousHigherFaster
Crystalline (Form A)LowerSlower

These differences in solubility can be critical during process development, for instance, in determining the appropriate solvent and conditions for subsequent reaction steps where the sodium salt is used as an intermediate.

Mechanical Properties (e.g., Flowability, Compactibility for Research Samples)

The mechanical properties of a solid powder are crucial for its handling and processing, particularly in a research setting where small quantities of material are often used for feasibility studies. These properties include flowability, which affects how easily a powder can be transferred and mixed, and compactibility, which is relevant for creating compressed pellets for analytical testing or small-scale formulation trials.

Detailed studies on the mechanical properties of the different solid forms of this compound are not available in the public domain. However, general trends can be anticipated. Crystalline materials, particularly those with a regular particle shape, tend to exhibit better flow properties than amorphous powders, which are often composed of irregularly shaped particles that can lead to greater inter-particle friction and cohesion.

The table below outlines the expected mechanical properties based on general solid-state principles:

Solid-State FormExpected FlowabilityExpected Compactibility
AmorphousPotentially poorer due to irregular particle shape and cohesiveness.Variable; can be challenging due to lower density and potential for sticking.
Crystalline (Form A)Potentially better, depending on crystal habit and particle size distribution.Generally more predictable and potentially better for direct compression studies.

These properties are important considerations for researchers handling the solid sodium salt, as they can impact the ease of use in experiments and the development of any potential solid dosage forms for research purposes.

Chemical Stability of Different Solid Forms

The chemical stability of an API is its ability to resist chemical change or degradation over time. For this compound, the primary degradation pathways would likely involve oxidation and hydrolysis, similar to the calcium salt.

The solid-state form can significantly influence chemical stability. Amorphous materials, with their higher molecular mobility and greater surface area, are often more susceptible to chemical degradation than their crystalline counterparts. The crystalline lattice of Form A would be expected to offer greater protection against chemical degradation by limiting the access of reactants like oxygen and water to the individual molecules.

Patent literature describes the crystalline Form A of this compound as being "highly stable," which suggests it is less prone to degradation compared to the amorphous form. jddtonline.info This enhanced stability is advantageous for an intermediate that may be stored before its conversion to the final API.

A summary of the expected chemical stability is provided in the table below:

Solid-State FormExpected Chemical Stability
AmorphousLower; more susceptible to degradation from factors like humidity and oxidation.
Crystalline (Form A)Higher; the ordered crystal lattice provides greater protection against chemical degradation.

Computational Chemistry and in Silico Modeling of 3r,5r Rosuvastatin Sodium Salt

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the fundamental electronic characteristics of a molecule, which dictate its reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. aps.orguobaghdad.edu.iq It is widely used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding a molecule's chemical reactivity. uobaghdad.edu.iq The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, can map the molecular electrostatic potential (ESP). uobaghdad.edu.iq The ESP map is a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. deeporigin.com For a molecule like rosuvastatin (B1679574), the carboxylate and sulfonyl groups are expected to be electron-rich, making them sites for electrostatic interactions. These charge distributions are key to understanding how the molecule interacts with its biological targets and other molecules. deeporigin.comnih.gov

| Molecular Electrostatic Potential (ESP) | A 3D map of the electronic density, showing regions prone to electrophilic or nucleophilic attack. deeporigin.com |

This table describes properties that can be calculated via DFT. Specific values for the (3R,5R) isomer require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movement of atoms over time. chemrxiv.org This technique is crucial for understanding the flexibility of molecules like rosuvastatin and their interactions in a biological environment.

Rosuvastatin is a flexible molecule with numerous rotatable bonds, allowing it to adopt various conformations. nih.gov MD simulations can explore this conformational landscape. Studies on the active rosuvastatin isomer show that its conformation changes significantly when it moves from an aqueous solution to the binding pocket of its target enzyme, HMG-CoA reductase. nih.govresearchgate.net The binding pocket imposes spatial constraints, forcing the molecule into a specific, bioactive conformation to maximize favorable interactions, such as hydrogen bonds and van der Waals forces. nih.govresearchgate.net While the (3R,5R) enantiomer would also exhibit conformational flexibility, its different stereochemistry would lead to distinct interactions and likely a different binding affinity within the enzyme's active site. targetmol.commedchemexpress.com

The solvent environment profoundly influences a molecule's structure and dynamics. easychair.orgnih.gov MD simulations can explicitly model the interactions between rosuvastatin and solvent molecules, such as water. researchgate.netmdpi.com For a charged species like a sodium salt, electrostatic interactions with polar water molecules are significant. Simulations can reveal the structure of the solvation shells around the molecule and how the solvent mediates intramolecular and intermolecular interactions. nih.govmdpi.com Understanding these solvent effects is critical, as they impact solubility, stability, and the energy required to desolvate the molecule before it can bind to a protein. easychair.org

Prediction of Physicochemical Parameters from Molecular Structure

Computational methods can rapidly predict key physicochemical properties directly from a molecule's structure, which are essential for assessing its drug-like characteristics. mdpi.com Properties such as lipophilicity (logP), polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are routinely calculated. ebi.ac.uk These parameters help predict a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While experimental values are the gold standard, in silico predictions are a valuable and time-efficient tool in chemical research. nih.govresearchgate.netnih.gov

Table 2: Predicted Physicochemical Properties of (3R,5R)-Rosuvastatin

Parameter Predicted Value Significance
Molecular Formula C22H28FN3O6S Defines the elemental composition.
Molecular Weight 481.54 g/mol Influences diffusion and transport across membranes. targetmol.com
AlogP 2.40 A measure of lipophilicity, affecting solubility and membrane permeability. ebi.ac.uk
Polar Surface Area (PSA) 149.30 Ų Relates to hydrogen bonding potential and membrane transport.
Hydrogen Bond Donors 2 Number of N-H or O-H bonds.
Hydrogen Bond Acceptors 9 Number of N or O atoms.

| Rotatable Bonds | 10 | An indicator of molecular flexibility. |

Values sourced from various chemical databases for Rosuvastatin and are expected to be identical for the (3R,5R) enantiomer. The LogP value can vary based on the prediction method. ebi.ac.uknih.gov

Table 3: Compound Names Mentioned

Compound Name
(3R,5R)-Rosuvastatin Sodium Salt
(3S,5R)-Rosuvastatin
Rosuvastatin

In Silico Solubility and Lipophilicity Prediction

The solubility and lipophilicity of a drug molecule are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. In silico methods are widely used to predict these properties early in the drug development process.

Rosuvastatin is noted for its hydrophilic nature compared to other statins, a feature that influences its pharmacokinetic profile, particularly its high hepatic uptake. nih.gov While experimental data provide definitive values, computational models offer predictive power. The lipophilicity of a compound is commonly expressed as the logarithm of its partition coefficient (LogP) or distribution coefficient (LogD). Various algorithms, such as ALPS (Atomic LogP and Solubility) and others integrated into software like ADMET Predictor™, can calculate these values from the molecular structure. simulations-plus.com

Experimentally, rosuvastatin is described as sparingly soluble in water. nih.govresearchgate.net Formulations like solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) have been explored to enhance its solubility and bioavailability. sciforum.netmdpi.com The experimental LogP value at pH 7.0 has been reported as 0.13, indicating its hydrophilic character. nih.gov Another source notes a log Kow (octanol/water partition coefficient) between 0.26-0.30 at pH 7.0. nih.gov Computationally predicted values, such as an AlogP of 2.40, are also available and used in pharmacokinetic modeling. simulations-plus.com

Table 1: Predicted and Experimental Solubility and Lipophilicity of Rosuvastatin

ParameterValueTypeReference
Aqueous SolubilitySparingly solubleExperimental nih.govresearchgate.net
LogP (pH 7.0)0.13Experimental nih.gov
Log Kow (pH 7.0)0.26-0.30Experimental nih.gov
AlogP2.40Predicted simulations-plus.com

This table presents a compilation of predicted and experimentally determined solubility and lipophilicity parameters for rosuvastatin.

pKa Prediction and Ionization State Modeling

The acid dissociation constant (pKa) is critical for understanding a drug's ionization state at different physiological pH values, which in turn affects its solubility, permeability, and binding to targets and transporters. Rosuvastatin is a dihydroxy monocarboxylic acid. nih.gov

Computational methods, such as those based on Hammett and Taft equations or more sophisticated quantum mechanical calculations, can predict pKa values with increasing accuracy. daylight.com For rosuvastatin, the carboxylic acid moiety is the primary acidic center. An experimental pKa has been reported as 4.76. nih.gov Other sources cite a calculated acidic pKa of 4.00. researchgate.net

Given a physiological pH of 7.4, rosuvastatin's carboxylic acid group (with a pKa around 4.0-4.8) will be predominantly deprotonated and exist in its anionic, ionized form. This ionization is a key contributor to its hydrophilicity and its interaction with organic anion transporters that facilitate its entry into hepatocytes. nih.govnih.gov Modeling the ionization state is a crucial step in developing accurate physiologically based pharmacokinetic (PBPK) models. nih.gov

Table 2: Predicted and Experimental pKa of Rosuvastatin

ParameterValueTypeReference
pKa (acidic)4.76Experimental nih.gov
pKa (acidic)4.00Predicted researchgate.net

This table summarizes the reported experimental and predicted acidic pKa values for the carboxylic acid group of rosuvastatin.

Docking and Scoring Function Development for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand drug-receptor interactions at a molecular level.

For rosuvastatin, docking studies have been applied to its primary target, HMG-CoA reductase, as well as other proteins to explore its pleiotropic effects. These studies use various scoring functions—mathematical methods used to estimate the binding affinity between the ligand (rosuvastatin) and the protein. nih.govnih.gov Molecular docking simulations have shown that rosuvastatin has a high binding affinity for proteins such as NF-κB, which may explain its anti-inflammatory effects. researchgate.net Docking studies have also elucidated its interaction with human serum albumin (HSA), identifying that it prefers binding sites IB and IIA, stabilized by hydrogen bonds and π-π interactions. nih.gov This binding to albumin is significant for its distribution and pharmacokinetics.

Development of New Algorithms for Ligand-Receptor Docking

The field of computational docking is continually evolving, with ongoing development of more accurate and efficient algorithms. biorxiv.org While general-purpose docking programs like Glide, AutoDock, and GOLD are widely used, specific algorithm development for a single, well-established drug like rosuvastatin is not typical. Instead, existing and refined algorithms are applied to study its interactions. For instance, studies involving rosuvastatin have utilized the Glide Virtual Screening Workflow, which employs a series of hierarchical docking modes (HTVS, SP, XP) to balance speed and accuracy. nih.gov The development focuses on improving the underlying physics-based or knowledge-based scoring functions and sampling methods to better predict binding poses and affinities for a wide range of ligands, including rosuvastatin. nih.gov

Validation of Scoring Functions against Experimental Data

The reliability of docking predictions is contingent on the accuracy of the scoring functions used. A crucial step in computational modeling is the validation of these scoring functions against experimental data. For rosuvastatin, this can involve comparing the predicted binding affinity (often expressed as a docking score or estimated binding energy) with experimentally determined values, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for HMG-CoA reductase.

In a broader context, three-dimensional models of receptor-ligand complexes, such as rosuvastatin with the constitutive androstane (B1237026) receptor (CAR)/retinoid X receptor α (RXRα) heterodimer, have been constructed and analyzed. nih.gov The predictions from these computational models are then correlated with experimental results from techniques like surface plasmon resonance (SPR), which directly measures binding kinetics and affinity. nih.govnih.gov A strong correlation between the in silico predictions and in vitro experimental outcomes provides validation for the scoring function and the docking protocol used. researchgate.net

ADME Prediction Models (In Silico, Preclinical Focus)

In silico ADME (Absorption, Distribution, Metabolism, Excretion) models are essential for predicting the pharmacokinetic profile of a drug candidate. For rosuvastatin, these models, particularly physiologically based pharmacokinetic (PBPK) models, are highly sophisticated and integrate a wealth of in vitro and in silico data to simulate its behavior in the body. nih.govacs.org

PBPK models for rosuvastatin have been developed using software platforms like PK-Sim® and GastroPlus™. simulations-plus.comnih.gov These models incorporate physicochemical properties (solubility, LogP, pKa), as well as detailed physiological information (organ volumes, blood flow rates) and drug-specific parameters related to transport and metabolism. simulations-plus.com Such models have been successfully used to predict rosuvastatin's plasma concentration-time profiles, tissue distribution, and the impact of drug-drug interactions (DDIs). nih.govresearchgate.net

In Silico Permeability and Efflux/Uptake Transporter Interactions

A key feature of rosuvastatin's pharmacokinetics is its reliance on transporter proteins for its absorption and disposition. In silico models must, therefore, accurately represent these interactions.

Permeability: Intestinal permeability is often predicted using in vitro models like Caco-2 cell monolayers, which are derived from human colon carcinoma and differentiate to form a barrier with properties similar to the intestinal epithelium. evotec.com Experimental data from Caco-2 assays, which measure the apparent permeability coefficient (Papp), are used to build and validate computational absorption models. nih.govresearchgate.net For rosuvastatin, Caco-2 studies show that its transport involves both passive diffusion and active transport. nih.gov

Efflux/Uptake Transporters: Rosuvastatin is a known substrate for multiple transporters. PBPK models for rosuvastatin mechanistically incorporate the activity of these transporters to accurately predict its pharmacokinetics. nih.govnih.gov

Hepatic Uptake: The primary uptake into hepatocytes is mediated by organic anion-transporting polypeptides, specifically OATP1B1 and OATP1B3. simulations-plus.comnih.gov OATP2B1 is also involved. researchgate.net

Intestinal Efflux: The breast cancer resistance protein (BCRP) is a major efflux transporter in the intestine and at the canalicular membrane of hepatocytes, limiting oral absorption and facilitating biliary excretion. simulations-plus.comnih.gov P-glycoprotein (P-gp) also contributes to its efflux. researchgate.netnih.gov

Renal Secretion: Active tubular secretion in the kidney is handled by transporters including the organic anion transporter 3 (OAT3). nih.govresearchgate.net

Hepatic Efflux: Multidrug resistance-associated proteins (MRPs), such as MRP2 and MRP4, are also implicated in its transport. nih.govresearchgate.net

In silico models use kinetic parameters (Km, Vmax) for these transporters, often derived from in vitro studies, to simulate their impact. simulations-plus.com These models are crucial for predicting transporter-mediated DDIs, for example, with inhibitors of OATP1B1 like gemfibrozil (B1671426) or cyclosporine. simulations-plus.comnih.gov

Table 3: Key Transporters Involved in Rosuvastatin Disposition Modeled In Silico

TransporterLocationFunctionReference
OATP1B1Hepatocyte (Basolateral)Uptake simulations-plus.comnih.gov
OATP1B3Hepatocyte (Basolateral)Uptake simulations-plus.comnih.gov
BCRP (ABCG2)Intestine, Hepatocyte (Canalicular)Efflux simulations-plus.comnih.govnih.gov
P-gp (MDR1)Intestine, KidneyEfflux researchgate.netnih.gov
OAT3Kidney (Proximal Tubule)Uptake (Secretion) nih.govresearchgate.net
MRP2Intestine, Hepatocyte (Canalicular)Efflux nih.govnih.gov
MRP4Hepatocyte (Basolateral)Efflux researchgate.net

This table outlines the principal transporters that are incorporated into computational PBPK models to simulate the absorption, distribution, and excretion of rosuvastatin.

Metabolic Hotspot Prediction and Metabolite Generation

The metabolic fate of a drug is a critical determinant of its efficacy and safety. For this compound, a member of the statin class of lipid-lowering drugs, understanding its metabolic pathways is crucial for predicting its pharmacokinetic profile and potential drug-drug interactions. While rosuvastatin is known for its limited metabolism compared to other statins, computational chemistry and in silico modeling play a significant role in elucidating the specifics of its biotransformation.

In silico metabolic hotspot prediction utilizes computational algorithms to identify the most probable sites on a molecule where metabolic reactions are likely to occur. These predictions are often based on the chemical structure of the compound, the reactivity of its different functional groups, and knowledge of the enzymatic systems involved, primarily the cytochrome P450 (CYP) superfamily of enzymes. For this compound, the primary enzyme responsible for its metabolism is CYP2C9. nih.govnih.govfrontiersin.org

Metabolic Hotspot Prediction

Computational tools can model the interaction between this compound and the active site of the CYP2C9 enzyme. By analyzing factors such as the accessibility of different atoms, the stability of potential intermediates, and the energy barriers for various reactions, these programs can predict which parts of the rosuvastatin molecule are most susceptible to metabolic modification.

While specific, detailed research findings from dedicated in silico metabolic hotspot prediction studies on this compound are not widely available in published literature, the known metabolites provide insight into the likely hotspots. The two principal metabolites that have been identified through experimental studies are N-desmethyl rosuvastatin and rosuvastatin-5S-lactone. nih.govfrontiersin.org This suggests that the N-methyl group and the carboxylic acid moiety are key metabolic hotspots.

Metabolite Generation

Based on the identified metabolic hotspots, computational software can generate a list of potential metabolites. The primary metabolic reactions for rosuvastatin are N-demethylation and lactonization.

N-demethylation: This reaction, catalyzed by CYP2C9, involves the removal of a methyl group from the N-methylmethanesulfonamido side chain. This is a common metabolic pathway for many drugs containing N-methyl groups.

Lactonization: The carboxylic acid group of rosuvastatin can undergo intramolecular esterification to form a lactone. This process can occur spontaneously or be enzyme-mediated.

The following table summarizes the key metabolites of this compound that are considered in computational models.

Parent CompoundMetaboliteMetabolic ReactionPrimary Enzyme
(3R,5R)-RosuvastatinN-desmethyl RosuvastatinN-demethylationCYP2C9
(3R,5R)-RosuvastatinRosuvastatin-5S-lactoneLactonization(Spontaneous/Enzymatic)

It is important to note that while computational models are powerful tools for predicting drug metabolism, the results must be validated through experimental studies. The limited number of observed metabolites for rosuvastatin in vivo suggests that its structure is relatively stable against extensive metabolic breakdown.

Emerging Research Directions and Advanced Applications of 3r,5r Rosuvastatin Sodium Salt As a Probe Molecule

Development of Novel Analytical Probes Utilizing (3R,5R)-Rosuvastatin Sodium Salt Scaffold

The specific and high-affinity binding of rosuvastatin (B1679574) to its targets makes its structural backbone an excellent candidate for the development of specialized analytical probes. These probes can be instrumental in studying receptor binding, transport mechanisms, and other molecular interactions.

Fluorescent or Radiolabeled Analogs for Receptor Binding Studies

The development of tagged analogs of rosuvastatin, either with fluorescent molecules or radioisotopes, offers powerful tools for in vitro and in vivo studies. These probes allow for direct visualization and quantification of the drug's interaction with its biological targets.

Radiolabeled Analogs: A significant advancement in this area is the development of [11C]-Rosuvastatin, a radiolabeled analog for use in Positron Emission Tomography (PET) imaging. washington.edu A first-in-human PET/CT imaging study utilized [11C]-Rosuvastatin to investigate its hepatobiliary transport and hepatic concentrations. washington.edu This approach allows for the non-invasive measurement of key pharmacokinetic parameters in humans, such as hepatic uptake clearance, biliary clearance, and the impact of drug-drug interactions. washington.edunih.gov The study highlighted the potential of radiolabeled rosuvastatin to validate in vitro prediction models of drug transport, which is crucial for expediting drug development and understanding genetic influences on drug disposition. washington.edu

Fluorescent Analogs: (3R,5R)-Rosuvastatin itself exhibits native fluorescence. researchgate.netresearchgate.net This intrinsic property has been utilized in spectrofluorometric methods for its quantification in pharmaceutical formulations. researchgate.net While the synthesis of novel, more potent fluorescent derivatives of rosuvastatin for specific receptor binding studies is a promising area, current research has focused more on leveraging its inherent fluorescence for analytical purposes. The development of rosuvastatin analogs with enhanced quantum yield or environmentally sensitive fluorophores could enable more sophisticated biophysical studies, such as Förster Resonance Energy Transfer (FRET) to probe conformational changes in its target proteins upon binding.

Affinity Chromatography Ligands

Affinity chromatography is a powerful technique for purifying biological molecules based on specific binding interactions. The high affinity and specificity of rosuvastatin for HMG-CoA reductase make it an ideal ligand for creating an affinity chromatography matrix to isolate and study this enzyme and other potential binding partners.

The conceptual design of such a tool would involve the covalent immobilization of a (3R,5R)-Rosuvastatin derivative onto a solid support, such as Sepharose beads. sigmaaldrich.comsigmaaldrich.com Sepharose is a cross-linked agarose (B213101) matrix that is chemically stable and provides a high surface area for ligand attachment and protein binding. sigmaaldrich.comnih.gov A derivative of rosuvastatin with a suitable linker arm would be synthesized to allow for its attachment to the activated Sepharose matrix without compromising its binding affinity for the target protein.

This rosuvastatin-sepharose matrix could then be used to:

Purify HMG-CoA reductase from complex biological samples like cell lysates or tissue homogenates.

Investigate the binding of different isoforms or mutants of the enzyme.

Screen for other proteins that may interact with rosuvastatin, aiding in the identification of off-target effects.

Study the kinetics of binding and dissociation of the enzyme from the immobilized ligand.

While the literature does not yet describe a specific, commercially available rosuvastatin affinity column, the principles of affinity chromatography and the known high affinity of rosuvastatin for its target strongly support the feasibility and utility of developing such a tool for research purposes.

Co-crystallization and Solid-State Interactions with Excipients (Academic Perspective, Not Dosage Form)

The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its physicochemical characteristics. From an academic standpoint, studying the co-crystallization and solid-state interactions of this compound provides fundamental insights into crystal engineering and intermolecular interactions.

Cocrystal Formation with this compound

Crystal engineering of rosuvastatin through the formation of cocrystals has been an active area of research. Cocrystals are multicomponent crystalline solids where the API and a coformer are present in a defined stoichiometric ratio and interact via non-covalent bonds, such as hydrogen bonds. nih.gov This approach can modify the physicochemical properties of the API without altering its chemical structure. nih.govnih.gov

Several studies have reported the successful formation of rosuvastatin cocrystals with various coformers. These studies employ methods like solvent evaporation to generate novel crystalline forms with altered properties. nih.govnih.gov Characterization techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Nuclear Magnetic Resonance (FT-NMR) are used to confirm the formation of the cocrystal and elucidate the interactions between the drug and the coformer. nih.govnih.govturkjps.org

Research has demonstrated the formation of rosuvastatin cocrystals with coformers like L-asparagine, L-glutamine, 2-aminopyrimidine, pyrazine, and quinoxaline. nih.govturkjps.orggoogle.comresearchgate.net For instance, cocrystals of rosuvastatin with L-asparagine and L-glutamine showed significantly improved solubility and dissolution rates compared to the parent drug. researchgate.net The formation of a hydrogen bond between the drug and the coformer is often a key factor in the formation and stability of these cocrystals. nih.govturkjps.org

Table 1: Examples of (3R,5R)-Rosuvastatin Cocrystals and their Characterization
CoformerMolar Ratio (Drug:Coformer)Method of PreparationKey Analytical FindingsReference
L-Asparagine1:1Solvent EvaporationUnique PXRD peaks, altered DSC thermogram, evidence of hydrogen bonding from FT-NMR. Showed a 2.17-fold improvement in solubility. nih.govnih.govturkjps.orgresearchgate.netnih.gov
L-Glutamine1:1Slow Solvent EvaporationNew characteristic PXRD peaks, distinct DSC thermogram, and changes in 1H liquid FT-NMR spectra. Showed a 1.60-fold improvement in solubility. researchgate.netnih.gov
2-Aminopyrimidine1:1 (hemihydrate)Crystallization from TolueneConfirmed as a co-crystal by single crystal X-ray diffraction with a melting point of approximately 109.4°C. google.comgoogle.com
Pyrazine1:1 (hydrate)Not specifiedIdentified as a novel co-crystal of rosuvastatin. nih.govturkjps.orggoogle.com
Quinoxaline1:2Not specifiedIdentified as a novel co-crystal of rosuvastatin. nih.govturkjps.orggoogle.com

Mechanistic Studies of Solid-State Complexation

Understanding the interactions between (3R,5R)-Rosuvastatin and various excipients at a molecular level is crucial from a fundamental materials science perspective. These studies are distinct from formulation development and focus on the thermodynamics and kinetics of solid-state complex formation.

Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and DSC are employed to investigate the compatibility and potential interactions between rosuvastatin and excipients like mannitol, microcrystalline cellulose (B213188), and various superdisintegrants. researchgate.netwjpr.net These studies help in identifying hydrogen bonding or other non-covalent interactions that may occur in the solid state.

More advanced studies utilize solid-state NMR (ssNMR) to probe the molecular reorientations and dynamics within amorphous rosuvastatin calcium. rsc.org Such research provides insights into the mobility of different parts of the rosuvastatin molecule in the solid state, which can be correlated with its physical stability. Furthermore, computational approaches, such as molecular docking and thermodynamic modeling, can complement experimental data to predict and rationalize the formation and stability of cocrystals and other solid-state complexes. researchgate.netresearchgate.net The thermodynamic parameters of cocrystal formation, including Gibbs free energy, enthalpy, and entropy, can be estimated to understand the driving forces behind these intermolecular associations. researchgate.net

Mechanistic Studies of Non-Target Interactions (Off-Target Effects at Molecular Level, Not Clinical)

While (3R,5R)-Rosuvastatin is highly selective for HMG-CoA reductase, it can interact with other biological molecules, leading to off-target effects. Investigating these interactions at a molecular level is essential for a comprehensive understanding of its pharmacological profile.

Statins, including rosuvastatin, have been shown to interact with a number of non-target proteins. These interactions are often independent of HMG-CoA reductase inhibition and can contribute to the pleiotropic effects of these drugs.

Kinase Interactions: Research has revealed that statins can interact with various membrane and cytosolic kinases, exhibiting inhibitory activity at nanomolar concentrations. nih.gov For example, rosuvastatin has been shown to inhibit the TNFα-mediated Rho kinase pathway in smooth muscle cells, which may contribute to its anti-atherosclerotic effects beyond lipid lowering. nih.gov It has also been found to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net These interactions with kinase signaling cascades highlight a complex network of off-target effects.

Ion Channel Interactions: (3R,5R)-Rosuvastatin has been shown to potently block the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization. nih.govmedchemexpress.com This interaction can lead to a prolongation of the cardiac action potential. nih.gov Mechanistic studies suggest that rosuvastatin not only directly blocks the hERG current but also reduces the expression of the mature hERG protein on the cell membrane by disrupting its transport and increasing its degradation. nih.gov This is mediated, in part, by reducing the interaction of the hERG protein with heat shock protein 70 (Hsp70). nih.govmedchemexpress.com

Transporter Interactions: The pharmacokinetics of rosuvastatin are significantly influenced by its interaction with various drug transporters. It is a substrate for hepatic uptake transporters like the organic anion-transporting polypeptides OATP1B1 and OATP1B3, and the efflux transporter Breast Cancer Resistance Protein (BCRP). nih.govdrugbank.com Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool to simulate and predict how inhibition of these transporters by other drugs can lead to drug-drug interactions, affecting the systemic exposure of rosuvastatin. nih.gov

Table 2: Summary of Mechanistic Studies on Non-Target Interactions of (3R,5R)-Rosuvastatin
Non-Target Molecule/SystemNature of InteractionInvestigative TechniquesKey Mechanistic FindingReference
Kinases (e.g., Rho kinase, MAPK)InhibitionCell-based assays, Western blottingInhibits signaling pathways involved in cell proliferation and inflammation. nih.govnih.govresearchgate.net
hERG Potassium ChannelBlockade and reduced expressionPatch-clamp electrophysiology, Co-immunoprecipitationDirectly blocks the channel current and interferes with protein trafficking and stability. nih.govmedchemexpress.com
Drug Transporters (e.g., OATP1B1, BCRP)SubstrateIn vitro transport assays, PBPK modelingHepatic uptake and efflux are mediated by specific transporters, influencing its pharmacokinetics. nih.govdrugbank.com
Human Serum Albumin (HSA)BindingSpectroscopy, Surface Plasmon Resonance (SPR), Molecular DockingInteracts with HSA primarily through hydrogen bonds and van der Waals forces, with a preference for specific binding sites. nih.gov
Mitochondrial ComplexesInhibitionBiochemical assaysStatins can interact with mitochondrial complexes III and IV. nih.gov

Identification of Secondary Binding Sites Using Proteomics or Chemoproteomics

While the primary target of rosuvastatin is HMG-CoA reductase, recent research employing proteomics has begun to uncover secondary binding sites and off-target interactions that may contribute to its broader effects. These studies are crucial for a comprehensive understanding of the drug's mechanism of action.

Proteomics-informed pharmacokinetic models have highlighted the critical role of several transporter proteins in the disposition of rosuvastatin. nih.govresearchgate.net These transporters represent key secondary binding partners. Specifically, members of the organic anion transporting polypeptide (OATP) family, such as OATP1B1, OATP1B3, and OATP2B1, as well as the sodium/taurocholate cotransporting polypeptide (NTCP), are responsible for its active uptake into hepatocytes. nih.govnih.gov Physiologically based pharmacokinetic (PBPK) models have further confirmed that efflux transporters like Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (Pgp) are also involved in its disposition. nih.gov

Transporter ProteinFunctionRole in Rosuvastatin Disposition
OATP1B1 Hepatic uptake transporterMajor transporter for liver uptake
OATP1B3 Hepatic uptake transporterContributes to liver uptake
OATP2B1 Hepatic uptake transporterContributes to liver uptake
NTCP Hepatic uptake transporterContributes to liver uptake
BCRP Efflux transporterInvolved in biliary excretion
Pgp (P-glycoprotein) Efflux transporterInvolved in renal and biliary excretion

Table 1: Key Transporter Proteins Identified as Secondary Binding Sites for Rosuvastatin.

Furthermore, studies analyzing the impact of rosuvastatin on the high-density lipoprotein (HDL) proteome have identified changes in the abundance of several proteins. researchgate.net A study on hyperlipidemic patients treated with rosuvastatin revealed statistically significant changes in the levels of five HDL-associated proteins: Platelet factor 4 variant (PF4V1), Pregnancy-specific beta-1-glycoprotein 2 (PSG2), Profilin-1 (PFN1), and Keratin type II cytoskeletal 2 epidermal (KRT2) showed decreased expression, while Integrin alpha-IIb (ITGA2B) expression increased. researchgate.net These findings suggest that rosuvastatin can modulate protein complexes involved in lipid metabolism, immune response, and platelet activation, indicating potential secondary interaction networks. researchgate.net

Characterization of Unintended Enzyme Inhibition or Activation

The use of (3R,5R)-Rosuvastatin as a chemical probe has also led to the characterization of unintended effects on various enzymes and cellular pathways. A notable off-target interaction is the potent inhibition of the human ether-a-go-go related gene (hERG) potassium channel, with an IC50 of 195 nM. medchemexpress.com This inhibition is linked to a reduction in the expression of the mature hERG protein on the cell membrane. medchemexpress.com

In contrast to its potent inhibition of HMG-CoA reductase and hERG, rosuvastatin shows minimal metabolism by cytochrome P450 (CYP) enzymes, which are common sites of unintended drug interactions. nih.gov It is primarily metabolized to a small extent by CYP2C9, with negligible involvement of the CYP3A4 isoenzyme. nih.govnih.gov

Beyond direct enzyme inhibition, rosuvastatin has been shown to activate specific signaling pathways. Research has demonstrated that rosuvastatin can induce autophagy in vascular smooth muscle cells (VSMCs). nih.govresearchgate.net This effect is mediated through the inhibition of the Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. nih.govresearchgate.net This unintended pathway modulation highlights the compound's potential to influence cellular processes far removed from cholesterol synthesis.

Role of this compound in Chemical Biology and Drug Discovery Research Tools

The specific biochemical properties of this compound make it a valuable tool in various stages of drug discovery and chemical biology research.

Use as a Benchmark Inhibitor for HMG-CoA Reductase Assays

(3R,5R)-Rosuvastatin is a highly potent, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govnih.govyoutube.com It exhibits a strong binding affinity with a steady-state inhibition constant (Ki*) of approximately 0.1 nM. nih.gov Its inhibition kinetics are competitive with respect to the substrate HMG-CoA and non-competitive with respect to the cofactor NADPH. nih.gov

ParameterValueSignificance
IC50 11 nMDemonstrates high potency against HMG-CoA reductase. medchemexpress.comtargetmol.com
Ki *~0.1 nMIndicates very tight binding to the enzyme at steady state. nih.gov
Mechanism vs. HMG-CoA CompetitiveCompetes directly with the natural substrate for the enzyme's active site. nih.gov
Mechanism vs. NADPH Non-competitiveBinds to the enzyme at a site distinct from the cofactor binding site. nih.gov

Table 2: Inhibition Characteristics of (3R,5R)-Rosuvastatin against HMG-CoA Reductase.

Due to its high potency and well-characterized mechanism, this compound serves as an essential benchmark or positive control in assays designed to screen for new inhibitors of HMG-CoA reductase. Its performance provides a reference point against which the activity of novel compounds can be measured. nih.govnih.gov

Application in High-Throughput Screening Assay Development

High-throughput screening (HTS) methodologies are employed to systematically investigate the effects of drugs like statins. nih.gov While rosuvastatin itself is a product of such discovery pipelines, its well-defined activity makes it useful in the development and validation of new HTS assays. For instance, in assays aimed at identifying compounds that modulate the cholesterol biosynthesis pathway, (3R,5R)-Rosuvastatin can be used to confirm assay sensitivity and reliability. Furthermore, HTS has been used to screen for prescribing cascades associated with statins, identifying potential adverse events that lead to further treatments. nih.gov

Probe for Understanding Statin Class Mechanisms Beyond HMG-CoA Reductase

Rosuvastatin and other statins exhibit a range of so-called "pleiotropic" effects, which are independent of HMG-CoA reductase inhibition and the lowering of cholesterol. nih.govnih.gov this compound is a valuable probe for dissecting these off-target mechanisms.

Research has shown that rosuvastatin can improve endothelial function, enhance the stability of atherosclerotic plaques, and exert anti-inflammatory and antithrombotic effects. nih.gov These benefits are partly attributed to the inhibition of the production of isoprenoids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are downstream products in the cholesterol synthesis pathway. nih.gov The compound also demonstrates antioxidant properties by reducing the production of oxygen-derived free radicals. nih.gov As mentioned previously, its ability to activate autophagy in vascular smooth muscle cells via the Akt/mTOR pathway is another key pleiotropic effect that contributes to its vascular-protective properties. nih.govresearchgate.net The study of the HDL proteome further expands this understanding, linking rosuvastatin to the modulation of proteins involved in inflammation and platelet aggregation. researchgate.net

Q & A

Basic: What analytical methods are recommended for quantifying (3R,5R)-Rosuvastatin Sodium Salt in biological matrices?

Methodological Answer:
Reverse-phase HPLC coupled with triple-quadrupole mass spectrometry (HPLC-MS/MS) is the gold standard. Key parameters include:

  • Mobile phase : Acetonitrile:deionized water:formic acid (45:55:0.1, v/v/v) for chromatographic separation .
  • Internal standard : Deuterated analogs (e.g., Rosuvastatin-d3 sodium salt) improve precision (intrabatch accuracy: 93.7–107.5%) .
  • Validation criteria : Linear range of 0.5–300 ng/mL, with interbatch precision <10.5% .

Basic: How does the stereochemistry of this compound influence its pharmacological activity?

Methodological Answer:
The (3R,5R) configuration is critical for competitive inhibition of HMG-CoA reductase, with a 50-fold higher potency compared to (3S,5S) isomers. Enzymatic assays show IC₅₀ values <1 nM for the (3R,5R) form due to optimal binding to the enzyme’s active site . Diastereomeric impurities (e.g., (5R)-isomer) reduce efficacy and require chiral chromatography for resolution .

Advanced: What experimental design strategies optimize the formulation of this compound for enhanced bioavailability?

Methodological Answer:
Central Composite Design (CCD) is effective for optimizing Self-Nanomicellar Dispersions (SNEDDS):

  • Factors : Microcrystalline cellulose (10–30 mg) and croscarmellose sodium (2–6 mg) levels .
  • Responses : Tablet hardness (>8 N), disintegration time (<5 min), and drug release (>85% at 40 min) .
  • Polynomial equations quantify factor interactions (e.g., cellulose’s quadratic effect on hardness) .

Advanced: How can researchers resolve diastereomeric impurities in this compound during synthesis?

Methodological Answer:
Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) achieve baseline separation:

  • Mobile phase : Hexane:ethanol (80:20) with 0.1% trifluoroacetic acid .
  • Detection : UV at 243 nm for impurities like (3S,5R)-Fluvastatin sodium salt .
  • Validation : Resolution >2.0 between peaks, with impurity limits <0.15% per ICH Q3A .

Advanced: What are the critical parameters for validating a stability-indicating method for this compound under forced degradation?

Methodological Answer:
Forced degradation studies (acid/base/oxidative/thermal stress) must demonstrate:

  • Specificity : No interference from degradation products (e.g., 3,5,7-trihydroxy impurity) .
  • Accuracy : Recovery 98–102% for spiked degraded samples .
  • Robustness : pH (±0.2), column temperature (±5°C), and flow rate (±10%) variations .

Advanced: How do salt forms of Rosuvastatin impact its physicochemical stability in solid dosage forms?

Methodological Answer:

  • Sodium salt : Higher hygroscopicity than calcium salt, requiring desiccants during storage .
  • Crystallinity : Amorphous forms exhibit faster dissolution but lower stability; XRPD confirms polymorphic purity .
  • Degradation : Sodium salt forms fewer lactone impurities (<0.2%) compared to free acid under humidity .

Advanced: What clinical pharmacokinetic parameters should be considered when correlating in vitro data with in vivo outcomes?

Methodological Answer:
Key parameters include:

  • AUC₀–24h : Correlates with in vitro dissolution rate (R² >0.85) .
  • Cmax : Influenced by SNEDDS formulations (1.5-fold increase vs. conventional tablets) .
  • : 19 hours in plasma, requiring dose adjustments in renal impairment .

Basic: What are the primary metabolic pathways of this compound, and how do they influence drug-drug interaction studies?

Methodological Answer:

  • Phase I metabolism : CYP2C9-mediated oxidation (70% of clearance) .
  • Phase II : Glucuronidation via UGT1A1/1A3 .
  • Transporter interactions : OATP1B1 inhibition increases statin plasma levels; use sandwich-cultured hepatocytes for in vitro assessment .

Advanced: How to develop a reference standard for this compound compliant with pharmacopeial guidelines?

Methodological Answer:

  • Characterization : NMR (¹H/¹³C), high-resolution MS (error <2 ppm), and chiral HPLC purity >99.5% .
  • Traceability : Cross-reference against USP/EP standards using comparative dissolution profiles (f2 >50) .
  • Stability : Long-term studies (25°C/60% RH) with <0.1% impurity growth over 24 months .

Advanced: What strategies mitigate the formation of process-related impurities during synthesis?

Methodological Answer:

  • Reaction optimization : Control pH (6.5–7.0) during sodium salt formation to minimize desfluoro impurity (<0.05%) .
  • Purification : Simulated moving bed (SMB) chromatography removes isomeric impurities (e.g., Z-isomer) .
  • In-process controls : Real-time PAT tools (e.g., FTIR) monitor intermediate sulfonate levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.